6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDFBUFTAWCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541938 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41598-71-4 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the oxidation of 2,3-cyclopentenopyridine followed by the reduction of the resulting ketone intermediate. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the manganese-catalyzed oxidation of the benzylic position of 2,3-cyclopentenopyridine to yield the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one. Subsequent reduction of this ketone with a mild reducing agent such as sodium borohydride affords the target alcohol, this compound.
Caption: Overall synthetic pathway for this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Oxidation | 2,3-Cyclopentenopyridine | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one | Mn(OTf)₂, t-BuOOH, H₂O | 88% |
| 2 | Reduction | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one | This compound | NaBH₄, Methanol | >95% (Typical) |
III. Experimental Protocols
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
This procedure is adapted from a manganese-catalyzed oxidation method.[1][2]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
To the stirred mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).
-
Stir the reaction mixture at 25°C for 24 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (1:5 to 1:1) to afford 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one.[1]
Expected Outcome: The title compound is obtained as an off-white solid with a yield of approximately 88%.[1]
Step 2: Synthesis of this compound
This is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.[3][4][5]
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 mmol) in 10 mL of methanol. If necessary, gently warm the mixture to achieve complete dissolution.
-
Cool the solution in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of 10 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Expected Outcome: The desired alcohol is typically obtained in high yield (>95%) as a solid.
IV. Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis of the target compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. webassign.net [webassign.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
An In-depth Technical Guide on 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Disclaimer: Publicly available experimental data on this compound is scarce. The information presented herein is a compilation of available data from chemical suppliers and a proposed, hypothetical synthetic pathway based on established chemical principles and analogous reactions. This guide is intended for research and development professionals and should be used with the understanding that the proposed experimental protocols have not been experimentally validated.
Introduction
This compound is a heterocyclic alcohol containing a fused pyridine and cyclopentane ring system. This structural motif is of interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The rigidity of the bicyclic core and the presence of a hydroxyl group offer opportunities for diverse chemical modifications and interactions with biological targets. This document provides a summary of the known properties of this compound and a detailed, albeit hypothetical, guide to its synthesis.
Physicochemical Properties
The following properties have been collated from various chemical supplier databases. Experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | Angene Chem |
| Molecular Weight | 135.16 g/mol | Angene Chem |
| CAS Number | 41598-71-4 | BLDpharm |
| Appearance | Solid | Angene Chem |
| Boiling Point | 291.1 °C at 760 mmHg (Predicted) | Angene Chem |
| Storage Conditions | 2-8°C, Keep in a dry area | Angene Chem |
| Topological Polar Surface Area | 33.1 Ų (Computed) | Angene Chem |
| Hydrogen Bond Donor Count | 1 (Computed) | Angene Chem |
| Hydrogen Bond Acceptor Count | 2 (Computed) | Angene Chem |
Hypothetical Synthesis
Due to the lack of a published synthesis for this compound, a two-step hypothetical pathway is proposed. This involves the synthesis of the precursor ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one, followed by its reduction to the target alcohol.
Logical Flow of Hypothetical Synthesis
Step 1: Hypothetical Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
This proposed method is adapted from the documented synthesis of the isomeric 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2] The procedure involves the manganese-catalyzed oxidation of the corresponding methylene group adjacent to the pyridine ring. The starting material for this hypothetical synthesis would be 3,4-cyclopentenopyridine.
Experimental Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and deionized water (2.5 mL).
-
Addition of Oxidant: To the stirring suspension, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).
-
Reaction: Stir the mixture at 25°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield the desired ketone.
Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one to this compound
This is a standard chemical transformation involving the reduction of a ketone to a secondary alcohol using a mild reducing agent such as sodium borohydride.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 mmol) in methanol (15 mL) and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirring solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography to obtain the pure this compound.
Pharmacological Properties and Signaling Pathways
As of the latest available information, there are no published studies detailing the pharmacological properties, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate any potential biological activity.
Experimental Workflows
Due to the absence of experimental studies on the biological effects of this compound, a representative workflow for the screening of a novel compound for potential kinase inhibitory activity is provided below as a hypothetical example of how this molecule could be investigated.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data remains limited, this guide provides the currently available information on its properties and a plausible, though hypothetical, synthetic route. It is hoped that this document will serve as a useful starting point for researchers interested in exploring the chemistry and potential biological activities of this and related molecules. All proposed experimental procedures require validation in a laboratory setting.
References
An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its immediate precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a thorough and practical resource.
Chemical Structure and Properties
This compound is a heterocyclic alcohol with a fused pyridine and cyclopentane ring system. Its chemical structure is as follows:
Chemical Formula: C₈H₉NO Molecular Weight: 135.16 g/mol CAS Number: 41598-71-4.[1][2][3][4][5]
The core structure consists of a pyridine ring fused to a five-membered cyclopentane ring, with a hydroxyl group at the 7-position. This structure is of interest in medicinal chemistry as a potential scaffold for the development of novel therapeutic agents.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, some properties have been listed by chemical suppliers. For comparative purposes, data for the related ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is also provided.
| Property | This compound | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| Molecular Formula | C₈H₉NO | C₈H₇NO.[6][7] |
| Molecular Weight | 135.16 g/mol | 133.15 g/mol .[6] |
| CAS Number | 41598-71-4.[1][2][3][4][5] | 28566-14-5.[7] |
| Boiling Point | 291.1 °C at 760 mmHg.[2] | Not available |
| Appearance | Solid.[2] | White to off-white solid.[8] |
| Melting Point | Not available | 62-63°C (for an analogue).[8] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)
A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[8][9]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
-
Catalyst and Oxidant: Add Mn(OTf)₂ (0.005 eq) and tert-Butyl hydroperoxide (t-BuOOH, 5.0 eq, 65% in H₂O).
-
Solvent: Add water as the solvent.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 24 hours.
-
Work-up: Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Ethyl acetate/Petroleum ether) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction to this compound
The reduction of the ketone to the alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[10][11][12]
Experimental Protocol:
-
Dissolution: Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a suitable protic solvent such as methanol or ethanol at 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm.
-
CH-OH Proton: A signal for the proton on the carbon bearing the hydroxyl group (C7), which would likely appear as a multiplet. The chemical shift would be sensitive to the solvent and concentration.
-
Cyclopentane Protons: A series of multiplets in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclopentane ring.
-
OH Proton: A broad singlet for the hydroxyl proton, the chemical shift of which is highly variable depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine ring in the range of δ 120-160 ppm.
-
C-OH Carbon: A signal for the carbon atom attached to the hydroxyl group (C7) in the range of δ 60-80 ppm.
-
Cyclopentane Carbons: Signals for the methylene carbons of the cyclopentane ring in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C and C=N Stretch: Absorption bands in the region of 1400-1600 cm⁻¹ corresponding to the pyridine ring.
-
C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135. Subsequent fragmentation may involve the loss of a water molecule (M-18) or other characteristic fragments.
Biological Activity and Signaling Pathways
There is limited specific information available in the scientific literature regarding the biological activity of this compound. However, the broader class of cyclopenta[b]pyridine derivatives has been investigated for various biological activities. For instance, some derivatives have shown potential as corrosion inhibitors, while others are being explored for applications in agriculture and medicine.[13][14] No specific signaling pathways involving this compound have been described. Further research is required to elucidate the pharmacological profile of this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the precursor ketone to this compound.
Caption: Synthetic route to this compound.
References
- 1. 41598-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 41598-71-4 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 5. CAS NO. 41598-71-4 | 5H-CYCLOPENTA[B]PYRIDIN-7-OL, 6,7-DIHYDRO- | C8H9NO [localpharmaguide.com]
- 6. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol (CAS Number 1065609-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol, identified by CAS number 1065609-70-2. While direct and extensive research on this specific molecule is limited in publicly available literature, this document synthesizes information on its characteristics, methods for its synthesis, and the biological activities of structurally related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation into the therapeutic potential of this chemical scaffold.
Introduction
5H, 6H, 7H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound featuring a fused pyridine and cyclopentanol ring system. The structural motif of cyclopenta-fused pyridines is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While this specific alcohol derivative is not extensively studied, its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and other analogs have been subjects of chemical and biological research. This guide will delve into the known properties and synthesis of this compound and extrapolate potential areas of interest based on related structures.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol. The table below summarizes its basic molecular information.
| Property | Value |
| CAS Number | 1065609-70-2 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.17 g/mol |
| Common Synonyms | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol |
Synthesis and Experimental Protocols
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
A notable method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[1]
Experimental Protocol: Manganese-Catalyzed Oxidation [1]
-
Materials: 2,3-Cyclopentenopyridine analogue, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water.
-
Procedure:
-
To a round-bottom flask, add the 2,3-cyclopentenopyridine analogue (1.0 eq).
-
Add Mn(OTf)₂ (0.05 eq) as the catalyst.
-
Add t-BuOOH (5.0 eq) as the oxidant.
-
Add water as the solvent.
-
Stir the reaction mixture at 25 °C for 24-72 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The resulting 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one could then be selectively reduced to the target alcohol, 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol, using a suitable reducing agent such as sodium borohydride.
Biological Activities of Related Compounds
Direct pharmacological studies on 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol are not found in the current scientific literature. However, research on structurally similar cyclopenta[c]pyridine and cyclopenta[d]thieno[2,3-b]pyridine derivatives has revealed a range of biological activities, suggesting potential avenues of investigation for the title compound.
Antiviral, Insecticidal, and Fungicidal Activities of Cyclopenta[c]pyridine Derivatives
Derivatives of the isomeric 5-aryl-cyclopenta[c]pyridine scaffold have been synthesized and evaluated for their biological activities.[2] These studies have demonstrated that certain analogues exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV), as well as notable insecticidal and broad-spectrum fungicidal activities.
Anti-inflammatory Activity of Cyclopenta[d]thieno[2,3-b]pyridine Derivatives
Research into fused heterocyclic systems has shown that cyclopenta[d]thieno[2,3-b]pyridines and their related pyrimidine derivatives possess in vivo anti-inflammatory properties. These findings highlight the potential of the broader class of cyclopenta-fused pyridines as scaffolds for the development of anti-inflammatory agents.
Potential Signaling Pathways and Mechanism of Action (Hypothetical)
Given the absence of direct experimental data for 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol, any discussion of its mechanism of action or involvement in signaling pathways remains speculative. However, based on the activities of related compounds, one could hypothesize potential interactions with pathways relevant to inflammation or viral replication. For example, if the compound were to exhibit anti-inflammatory effects, it might modulate pathways involving cyclooxygenase (COX) enzymes or cytokine signaling.
References
A Technical Guide to the Stereoselective Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary methodologies for the stereoselective synthesis of the chiral alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The synthesis of this molecule is of significant interest as its scaffold is a key structural motif in various biologically active compounds. The primary strategy for achieving enantiocontrol focuses on the asymmetric reduction of the prochiral ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
This document details the synthesis of the ketone precursor and explores the two leading catalytic methods for its stereoselective reduction: the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.[1] Both methods are renowned for their high efficiency and enantioselectivity in converting ketones to chiral secondary alcohols.[2][3]
Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The necessary starting material for the stereoselective reduction is the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A reliable method for its synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine in an aqueous medium, which is notable for its efficiency and adherence to green chemistry principles.[4]
Experimental Protocol: Manganese-Catalyzed Oxidation
This protocol is adapted from a reported procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[4][5]
-
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 equiv.).
-
Add Mn(OTf)₂ (0.0025 mmol, 0.005 equiv.) and 2.5 mL of deionized water.
-
Add t-BuOOH (2.5 mmol, 5.0 equiv., 65% in H₂O) to the mixture.
-
Stir the reaction mixture vigorously at 25°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. An 88% yield has been reported for a similar analogue.[5]
-
Stereoselective Reduction Strategies
The conversion of the prochiral ketone to a single enantiomer of the desired alcohol is the critical step. This is best achieved through catalytic asymmetric reduction.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of chiral this compound.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly effective method for the enantioselective reduction of ketones using a ruthenium catalyst complexed with a chiral diphosphine ligand, typically BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][6] The choice of the BINAP enantiomer ((R)- or (S)-) dictates the stereochemistry of the resulting alcohol.[6] This method is known for its high catalytic activity and excellent enantioselectivity.[3]
Catalytic Cycle for Noyori Hydrogenation
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Data Presentation: Noyori Hydrogenation of Analogous Ketones
While specific data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is not available in the cited literature, the following table summarizes typical results for the Noyori hydrogenation of various aromatic ketones, demonstrating the efficacy of the method.
| Substrate (Ketone) | Catalyst (S/C ratio) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | RuCl₂--INVALID-LINK--n (1000) | H₂, i-PrOH, 28°C, 8 atm | 100 | 97 (R) |
| 1'-Acetonaphthone | RuCl₂--INVALID-LINK--n (1000) | H₂, EtOH/CH₂Cl₂, 30°C, 30 atm | 100 | 95 (R) |
| 3-Acetylpyridine | RuBr₂[(R)-BINAP] (2000) | H₂, MeOH, 25°C, 4 atm | >99 | 95 (R) |
Data is illustrative and sourced from general reviews on Noyori hydrogenation.
Representative Experimental Protocol: Noyori Hydrogenation
This protocol is a general representation based on established procedures for the asymmetric hydrogenation of aromatic ketones.[6]
-
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
RuCl₂[(S)-BINAP]₂NEt₃ (or the corresponding (R)-BINAP complex)
-
Ethanol (EtOH), anhydrous and degassed
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 equiv.) and the RuCl₂[(S)-BINAP]₂NEt₃ catalyst (0.001 mmol, 0.001 equiv., S/C = 1000).
-
Add degassed, anhydrous ethanol (5 mL) to dissolve the substrate and catalyst.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 12-24 hours.
-
After the reaction period, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to isolate the chiral alcohol.
-
Determine the enantiomeric excess using chiral HPLC analysis.
-
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is an enantioselective reduction of ketones that utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[2][7][8] The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone.[2]
Catalytic Cycle for CBS Reduction
Caption: Simplified catalytic cycle for the CBS reduction of a ketone.
Data Presentation: CBS Reduction of Analogous Ketones
The following table presents typical results for the CBS reduction of various ketones, highlighting its broad applicability and high enantioselectivity.
| Substrate (Ketone) | Catalyst (mol %) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-CBS (10) | BH₃·THF, THF, 25°C | 97 | 97 (S) |
| α-Tetralone | (R)-CBS (5) | BH₃·SMe₂, THF, -20°C | 90 | 94 (R) |
| 2-Chloroacetophenone | (S)-CBS (10) | Catecholborane, Toluene, -78°C | 98 | 96 (S) |
Data is illustrative and sourced from general reviews on CBS reduction.[2][8]
Representative Experimental Protocol: CBS Reduction
This protocol is a general procedure based on the original work by Corey, Bakshi, and Shibata.[8]
-
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
(R)- or (S)-Me-CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine), typically as a 1M solution in toluene
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the (R)-Me-CBS catalyst solution (0.1 mmol, 0.1 equiv., 1M in toluene).
-
Cool the flask to -20°C in a suitable cooling bath.
-
Add a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise to the catalyst solution.
-
Slowly add the borane reagent (e.g., BH₃·SMe₂, 0.6 mmol, 0.6 equiv.) via syringe over 15-20 minutes, maintaining the temperature at -20°C.
-
Stir the reaction at -20°C and monitor its progress by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl (5 mL) to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
An In-depth Technical Guide on the NMR Spectral Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the heterocyclic compound 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Due to the limited availability of public experimental spectra for this specific molecule, this document presents high-quality predicted ¹H and ¹³C NMR data. These predictions serve as a valuable reference for the identification and characterization of this compound in a research and development setting. This guide also outlines a plausible synthetic route and standard protocols for NMR data acquisition.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using a validated computational model and are presented in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Data
| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | 8.35 | d | 4.5 |
| H3 | 7.15 | dd | 7.8, 4.5 |
| H4 | 7.58 | d | 7.8 |
| H5a | 3.05 | m | |
| H5b | 2.85 | m | |
| H6a | 2.10 | m | |
| H6b | 1.90 | m | |
| H7 | 5.10 | t | 6.5 |
| OH | (variable) | s |
Table 2: Predicted ¹³C NMR Data
| Atom Number | Chemical Shift (ppm) |
| C2 | 147.5 |
| C3 | 121.0 |
| C4 | 135.0 |
| C4a | 158.0 |
| C5 | 30.0 |
| C6 | 35.0 |
| C7 | 75.0 |
| C7a | 140.0 |
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in methanol.
-
Cool the solution to 0 °C using an ice bath and stir the mixture.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or the internal standard.
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent peak.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the final characterization of this compound.
Caption: Logical workflow for the synthesis and NMR characterization.
mass spectrometry of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
An In-depth Technical Guide to the Mass Spectrometry of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines the predicted fragmentation patterns based on the known mass spectrometric behavior of structurally related molecules, including cyclopentanol and pyridine derivatives. This guide offers a foundational understanding for researchers working with this and similar heterocyclic compounds, aiding in the interpretation of mass spectral data.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring fused to a cyclopentanol ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings, including synthetic chemistry and drug discovery. This guide infers the fragmentation pathways and key spectral features of the title compound by drawing parallels with the established fragmentation of cyclopentanols and pyridines.
Predicted Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound (Molecular Weight: 135.17 g/mol ) is expected to exhibit a discernible molecular ion peak and a series of fragment ions resulting from characteristic neutral losses and ring fissions. The fragmentation is likely to be influenced by both the hydroxyl group on the cyclopentane ring and the nitrogen-containing aromatic pyridine ring.
Key Predicted Fragmentation Pathways
The primary fragmentation events anticipated for this compound upon electron ionization are:
-
α-Cleavage: The initial ionization is likely to occur at the oxygen atom of the hydroxyl group or the nitrogen atom of the pyridine ring. Subsequent cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage) is a common pathway for cyclic alcohols.
-
Dehydration: Loss of a water molecule (H₂O) is a characteristic fragmentation for alcohols, leading to the formation of a radical cation with m/z 117.
-
Ring Cleavage: Fission of the cyclopentane ring can lead to the formation of various smaller fragments. The fragmentation of cyclopentanol often results in a stable C₃H₅O⁺ ion at m/z 57, which is frequently the base peak.
-
Pyridine Ring Fragmentation: The stable aromatic pyridine ring is expected to remain intact in many fragmentation pathways, but can also undergo characteristic cleavages.
Tabulated Predicted Mass Spectral Data
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensities are estimations based on typical fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Identity | Predicted Relative Intensity | Notes |
| 135 | [C₈H₉NO]⁺• (Molecular Ion) | Moderate | The presence of the aromatic pyridine ring should stabilize the molecular ion. |
| 134 | [C₈H₈NO]⁺ | Low to Moderate | Resulting from the loss of a hydrogen radical from the molecular ion. |
| 117 | [C₈H₇N]⁺• | Moderate to High | Arises from the facile loss of a water molecule (dehydration). |
| 106 | [C₇H₆N]⁺ | Moderate | Potential fragment arising from further fragmentation of the [M-H₂O]⁺• ion. |
| 78 | [C₅H₄N]⁺ | Moderate | Corresponds to the pyridinium cation, a common fragment in pyridine-containing compounds. |
| 57 | [C₃H₅O]⁺ | High (Potential Base Peak) | A characteristic and highly stable fragment from the cleavage of the cyclopentanol ring. |
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted logical flow of the key fragmentation steps for this compound.
Caption: Predicted major fragmentation pathways of this compound.
Caption: General experimental workflow for mass spectrometric analysis.
Experimental Protocols
The following is a generalized experimental protocol for acquiring the electron ionization mass spectrum of this compound. This protocol can be adapted for use with most standard gas chromatography-mass spectrometry (GC-MS) or direct-infusion mass spectrometry systems.
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
For GC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
For direct infusion, further dilute the stock solution as required by the instrument's sensitivity.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans/second.
Gas Chromatography (for GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with the predicted data and library spectra if available.
Conclusion
While direct experimental mass spectral data for this compound is not widely published, a comprehensive understanding of its likely fragmentation behavior can be achieved by examining the mass spectrometry of its constituent chemical moieties. The predicted fragmentation pathways, characterized by the loss of water and cleavage of the cyclopentanol ring, provide a valuable framework for the identification and structural analysis of this compound and its derivatives. The experimental protocols outlined in this guide offer a starting point for researchers to obtain high-quality mass spectral data.
Inferred Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol in Solution: An In-depth Technical Guide
Disclaimer: Direct experimental data on the stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol in solution is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on established chemical principles and available data for structurally related compounds, particularly its ketone analog, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and general knowledge of pyridine chemistry. The information herein is intended to guide researchers, scientists, and drug development professionals in anticipating potential stability issues and designing appropriate analytical studies.
Introduction
This compound is a heterocyclic compound featuring a fused pyridine and cyclopentanol ring system. This structural motif is of interest in medicinal chemistry and drug discovery due to its potential as a versatile synthetic intermediate for a range of biologically active molecules. Understanding the chemical stability of this core structure in solution is critical for its handling, formulation, and the development of robust analytical methods. This guide outlines the potential degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes relevant data from closely related analogs.
Physicochemical Properties of a Structurally Related Analog
To provide a baseline for understanding the physicochemical context of this compound, the properties of its more extensively studied ketone analog, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, are presented below. The presence of a hydroxyl group in the target compound, as opposed to a ketone, will influence properties such as polarity, hydrogen bonding capability, and susceptibility to certain degradation pathways, particularly oxidation.
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 28566-14-5[1] |
| Molecular Formula | C₈H₇NO[1] |
| Molecular Weight | 133.15 g/mol [1][2] |
| Appearance | Off-white solid[2] |
| Melting Point | 62-63 °C[2] |
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a secondary alcohol adjacent to a pyridine ring, several degradation pathways can be anticipated in solution.
Oxidation
The secondary alcohol is a primary site for oxidative degradation. Mild oxidizing agents can convert the alcohol to the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one. Stronger oxidation conditions could potentially lead to ring-opening of the cyclopentane ring. The pyridine ring itself can also be susceptible to oxidation, forming an N-oxide, particularly in the presence of peroxides.
Dehydration
Under acidic conditions and/or with heating, elimination of the hydroxyl group can occur, leading to the formation of an unsaturated cyclopentadiene-fused pyridine derivative. This is a common reaction for benzylic-like alcohols.
Photodegradation
Many pyridine-containing compounds are known to be sensitive to light.[2] Exposure to UV or visible light could induce photochemical reactions, leading to complex degradation profiles. The specific chromophores in the molecule will determine its susceptibility to photodegradation.
Potential degradation pathways for the title compound.
Experimental Protocols for Stability Studies
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.[3]
General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) against a control sample (stored at 4°C, protected from light). The primary analytical technique would be a stability-indicating HPLC method, likely with UV detection, coupled with mass spectrometry (LC-MS) for the identification of degradation products.[4][5]
Specific Stress Conditions
| Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Store the solution at room temperature. Due to the potential for rapid degradation, initial time points should be frequent (e.g., 0, 0.5, 1, 2, 4 hours). |
| Oxidative Degradation | Mix the stock solution with a 3% solution of hydrogen peroxide. Store the solution at room temperature, protected from light. |
| Thermal Degradation | For solid-state stability, expose the compound to dry heat (e.g., 80°C). For solution stability, store the solution in a suitable solvent at an elevated temperature (e.g., 60°C). |
| Photolytic Degradation | Expose the solution of the compound in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[6][7] A dark control should be run in parallel. |
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method would be the standard approach for separating the parent compound from its potential degradation products.[8]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to resolve polar and non-polar species.
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector would be advantageous to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
A typical workflow for assessing chemical stability.
Conclusion
For any research or development involving this compound, it is imperative to conduct thorough forced degradation studies to establish a stability profile and develop a validated, stability-indicating analytical method. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such an investigation. Future experimental studies are essential to fully elucidate the stability characteristics of this molecule.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jpionline.org [jpionline.org]
An In-depth Technical Guide on the Solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available information on the solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and related compounds in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and general experimental procedures. Additionally, it outlines a standard protocol for determining the solubility of such compounds.
Estimated Solubility Profile
Based on the solvents used in the synthesis and purification of various 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives, a qualitative assessment of probable solubility for this compound can be inferred. The presence of the hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may influence its solubility in polar solvents.
The following table summarizes the likely solubility of this compound in common organic solvents based on data from related compounds.
| Solvent | Predicted Solubility | Rationale/Context from Related Compounds |
| Polar Protic Solvents | ||
| Ethanol | Soluble | The parent compound is soluble in ethanol. Used as a recrystallization solvent for related derivatives[2]. |
| Methanol | Soluble | Used as a solvent for high-resolution mass spectrometry of related compounds[3]. |
| Water | Slightly Soluble | The parent compound is slightly soluble in water[1]. The hydroxyl group may slightly increase aqueous solubility. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound is soluble in DMSO[1]. NMR spectra of derivatives are recorded in DMSO-d6[2][4]. |
| Dichloromethane (CH2Cl2) | Soluble | The parent compound is soluble in dichloromethane[1]. Used as an extraction solvent in syntheses of related compounds[3]. |
| Ethyl Acetate | Soluble | Used as an extraction and chromatography solvent in the synthesis of related ketones[3]. |
| Acetonitrile (MeCN) | Likely Soluble | Used as a reaction solvent for related compounds[3]. |
| Nonpolar Solvents | ||
| Petroleum Ether | Likely Sparingly Soluble | Used as a co-solvent in flash column chromatography for purification of less polar derivatives[3]. |
| Chloroform (CDCl3) | Soluble | NMR spectra of related compounds are recorded in CDCl3[3]. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The time required should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a chemical compound.
Caption: Experimental workflow for determining compound solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes toward 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives, a class of compounds with significant potential in medicinal chemistry. The document details the synthesis of key ketone intermediates and their subsequent reduction to the desired alcohol derivatives. Experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate research and development in this area.
Synthesis of Ketone Precursors
The synthesis of this compound derivatives typically proceeds through a ketone intermediate, namely 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one or its 7-one isomer. Two effective methods for the synthesis of these precursors are highlighted below.
Manganese-Catalyzed Oxidation
A direct and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine precursors.[1][2][3] This method utilizes a readily available catalyst and oxidant, offering high yields and excellent chemoselectivity.[2][3]
Experimental Protocol: General Procedure for Manganese-Catalyzed Oxidation [1]
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Stir the mixture at 25°C.
-
Add t-BuOOH (65% in H₂O, 2.5 mmol) to the flask.
-
Continue stirring at 25°C for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative.
Table 1: Quantitative Data for Manganese-Catalyzed Oxidation
| Compound | Starting Material | Yield (%) | Physical State | Melting Point (°C) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 2,3-Cyclopentenopyridine | 88% | Off-white solid | 62-63 |
| 7,8-dihydroquinolin-5(6H)-one | 2,3-Cyclohexenopyridine | 77% | Colorless solid | 208-212 |
| 2-Benzoylpyridine | 2-Benzylpyridine | 87% | Colorless solid | 41-43 |
Characterization data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: ¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H). ¹³C NMR (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73. HRMS (ESI) for C₈H₈NO [M+H]⁺, calcd: 134.0606, found: 134.0598.[1]
Multicomponent Cyclocondensation Reaction
An alternative and versatile route to highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is through a multicomponent cyclocondensation reaction.[4][5][6][7] This approach allows for the generation of molecular diversity from readily available starting materials.[4][5]
Experimental Protocol: General Procedure for Cyclocondensation [6]
-
In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol, 1.32 g).
-
Add sodium alkoxide (0.02 mol) (sodium ethoxide if using ethanol as solvent, or sodium methoxide for methanol).
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
Reflux the reaction mixture at 80°C for 1 hour with stirring.
-
After cooling to room temperature, dilute the mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration and wash with distilled water. Recrystallization from ethanol can be performed for further purification.
Table 2: Quantitative Data for Cyclocondensation Products
| Compound ID | Aryl Group | Yield (%) | Physical State | Melting Point (°C) |
| CAPD-1 | Pyridin-2-yl | 77% | Gray crystal | 149-151 |
| CAPD-4 | 2-Methoxyphenyl | 75% | Yellow crystal | 160-161 |
Characterization data for 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1): IR (ATR) νₘₐₓ 2204 (C≡N) cm⁻¹. ¹H NMR (400 MHz, DMSO-d₆) δ 1.43 (t, J = 7.0 Hz, 3H), 2.87 (t, J = 5.8 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 4.61 (q, J = 7.0 Hz, 2H), 7.31–7.59 (m, 9H).[4]
Synthesis of this compound Derivatives
The target alcohol derivatives are synthesized by the reduction of the corresponding ketone precursors. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one
This protocol is a representative procedure based on standard methods for NaBH₄ reduction of ketones.
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) to the stirred solution in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel.
Synthetic Workflow and Biological Context
The overall synthetic strategy involves a two-step process: the formation of the ketone intermediate followed by its reduction to the final alcohol product.
Caption: Synthetic workflow for this compound derivatives.
Biological Significance: Sigma-1 Receptor Antagonism
Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been investigated for their biological activity, with some showing potential as selective sigma-1 (σ₁) receptor antagonists.[8] The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which is involved in modulating various cellular signaling pathways.[4][9][10] Antagonism of this receptor has been explored for the treatment of pain and other neurological conditions.[2][8]
The σ₁ receptor interacts with and modulates the function of several protein targets, including G-protein-coupled receptors (e.g., µ-opioid receptor) and ion channels (e.g., NMDA receptor).[2] By binding to the σ₁ receptor, an antagonist can alter its chaperoning activity, leading to downstream effects such as the enhancement of opioid analgesia and a reduction in neuropathic pain hypersensitivity.[2]
Caption: Signaling pathway of a Sigma-1 receptor antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are σ1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Pharmacology of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: An Overview of a Sparsely Explored Chemical Entity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound belonging to the cyclopenta[b]pyridine class of molecules. While the broader family of pyridine-containing compounds has been a rich source of pharmacologically active agents, a comprehensive review of the available scientific literature reveals a significant lack of specific pharmacological data for this compound itself. This technical guide aims to provide a transparent overview of the current knowledge landscape, highlighting the absence of direct pharmacological studies on this compound while summarizing the known activities of structurally related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives.
Current State of Research on this compound
As of the latest literature review, there are no publicly available studies detailing the mechanism of action, pharmacokinetics, or pharmacodynamics of this compound. Consequently, quantitative data such as binding affinities (Ki), IC50/EC50 values, and pharmacokinetic parameters (ADME) are not available for this specific molecule. Research has primarily focused on the synthesis of its ketone analog, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and other derivatives.[1]
Pharmacological Potential of Related Cyclopenta[b]pyridine and Cyclopenta[c]pyridine Scaffolds
While direct data on this compound is absent, the foundational cyclopenta[b]pyridine and the isomeric cyclopenta[c]pyridine scaffolds have been investigated for various biological activities. It is crucial to note that these findings on related but distinct molecular frameworks may not be predictive of the activity of this compound.
Intermediary in Drug Synthesis
One of the notable applications of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core is its role as a key synthetic intermediate in the production of the fourth-generation cephalosporin antibiotic, cefpirome.[2] This underscores the utility of this chemical scaffold in the development of complex pharmaceutical agents.
Broad Biological Activities of Cyclopenta[c]pyridine Derivatives
Research into cyclopenta[c]pyridine derivatives has revealed a range of potential therapeutic applications. These compounds have demonstrated antibacterial, antiviral, anti-inflammatory, and neuropharmacological activities.[3] Some derivatives have also been explored as potential agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes, and as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine.[3]
Anti-inflammatory and Other Activities
Studies on related tetrahydroquinoline and cyclohepta[b]pyridine analogs have shown in vivo anti-inflammatory activity.[4] Furthermore, various pyridine derivatives are known to undergo microbial metabolism, and their rate of transformation is dependent on the nature and position of substituents on the pyridine ring.[5]
Future Directions
The absence of pharmacological data for this compound presents a clear opportunity for future research. The established, albeit broad, biological activities of related cyclopenta[b]pyridine and cyclopenta[c]pyridine scaffolds suggest that this particular molecule could be a valuable candidate for screening in various therapeutic areas, including but not limited to infectious diseases, inflammation, and central nervous system disorders.
Initial research efforts could focus on:
-
In vitro screening: Assessing the binding affinity and functional activity of this compound against a panel of common pharmacological targets.
-
Cell-based assays: Evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties.
-
Computational studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide experimental work.
Conclusion
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: A Comprehensive Assessment Strategy
Affiliation: Google Research
Abstract
This technical guide outlines a comprehensive toxicological evaluation strategy for the novel chemical entity 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. In the absence of pre-existing toxicological data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a tiered approach to safety and risk assessment. The proposed strategy encompasses a suite of in vitro and in vivo assays designed to elucidate the potential cytotoxic, genotoxic, cardiac, and hepatic toxicities, as well as to determine the acute and sub-chronic systemic effects of the compound. This guide adheres to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and scientific rigor. Detailed experimental protocols for key assays are provided, and illustrative data are presented in structured tables to facilitate understanding. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to provide clear, actionable insights for the toxicological investigation of this compound.
Introduction
The preclinical safety evaluation of any new chemical entity (NCE) is a critical component of the drug development process. A thorough understanding of a compound's toxicological profile is paramount to ensure human safety and to meet regulatory requirements for clinical trials and market approval. This document provides an in-depth technical guide for a comprehensive toxicological assessment of this compound, a novel heterocyclic compound with potential therapeutic applications.
The toxicological assessment is structured in a tiered approach, beginning with a battery of in vitro assays to screen for potential liabilities and to guide further testing. This is followed by more complex in vivo studies in relevant animal models to understand the compound's effects on a whole-organism level. This strategy aims to identify potential target organs of toxicity, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL).
Proposed In Vitro Toxicological Assessment
In vitro toxicology studies are essential for the early identification of potential hazards, which can help in the selection of the most promising drug candidates and reduce the reliance on animal testing.[1][2]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[3][4] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation.[5][6]
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) [Illustrative] |
| HepG2 (Human Liver) | MTT | Metabolic Activity | 75.2 |
| HEK293 (Human Kidney) | LDH Release | Membrane Integrity | 98.5 |
| CHO-K1 (Hamster Ovary) | Neutral Red Uptake | Lysosomal Integrity | 82.1 |
Genotoxicity Assays
A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.[1] This typically includes an evaluation of gene mutations, and both structural and numerical chromosomal aberrations.[1]
Table 2: Illustrative Genotoxicity Profile for this compound
| Assay | Test System | Metabolic Activation (S9) | Result [Illustrative] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative |
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of proarrhythmic potential.[7][8]
Table 3: Illustrative hERG Inhibition Data for this compound
| Assay Type | Test System | Endpoint | IC50 (µM) [Illustrative] |
| Patch Clamp | HEK293 cells expressing hERG | hERG current inhibition | > 100 |
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro assays using human liver cell lines, such as HepG2, can provide early indications of potential hepatotoxicity.[3][9][10]
Table 4: Illustrative In Vitro Hepatotoxicity Endpoints for this compound
| Endpoint | Assay | Cell Line | Observation [Illustrative] |
| Steatosis | Oil Red O Staining | HepG2 | No significant lipid accumulation |
| Oxidative Stress | ROS Assay (e.g., DCFH-DA) | HepG2 | No increase in reactive oxygen species |
| Mitochondrial Dysfunction | JC-1 Staining | HepG2 | No change in mitochondrial membrane potential |
| Cholestasis | Bile Salt Export Pump (BSEP) Inhibition Assay | Sandwich-cultured hepatocytes | No significant inhibition |
Proposed In Vivo Toxicological Assessment
In vivo studies are necessary to evaluate the complex interactions of a compound within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential to cause systemic toxicity.[11][12]
Acute Oral Toxicity
An acute oral toxicity study provides information on the potential hazards from a single oral dose of the substance. The fixed-dose procedure (OECD 420) is a method that avoids using mortality as an endpoint.[13][14][15]
Table 5: Illustrative Study Design for Acute Oral Toxicity (OECD 420)
| Parameter | Description |
| Species | Rat (Sprague-Dawley), female |
| Number of Animals | 5 per dose group |
| Dose Levels | 5, 50, 300, 2000 mg/kg (sequentially) |
| Route of Administration | Oral gavage |
| Observation Period | 14 days |
| Endpoints | Clinical signs of toxicity, body weight changes, gross necropsy |
Sub-chronic Repeated-Dose Toxicity
A 90-day sub-chronic study in rodents (OECD 408) is a cornerstone of preclinical safety assessment, providing information on target organs of toxicity and a NOAEL.[16][17][18]
Table 6: Illustrative Study Design for 90-Day Sub-chronic Oral Toxicity (OECD 408)
| Parameter | Description |
| Species | Rat (Sprague-Dawley) |
| Number of Animals | 10/sex/group |
| Dose Levels | 0 (vehicle), Low, Mid, High mg/kg/day |
| Route of Administration | Oral gavage |
| Duration | 90 days |
| Endpoints | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, histopathology |
Table 7: Illustrative Summary of Potential Histopathological Findings
| Organ | Finding | Severity (0-4) | Incidence (Male/Female) |
| Liver | Centrilobular hypertrophy | 1 | 0/0 (Control), 0/0 (Low), 2/1 (Mid), 8/9 (High) |
| Kidney | - | - | No treatment-related findings |
| Spleen | - | - | No treatment-related findings |
| Heart | - | - | No treatment-related findings |
Toxicokinetics
Toxicokinetic studies are conducted to understand the relationship between the dose administered and the systemic exposure to the compound and its metabolites over time.[19][20][21]
Table 8: Illustrative Key Toxicokinetic Parameters
| Parameter | Unit | Day 1 (Illustrative) | Day 90 (Illustrative) |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 1800 |
| Tmax (Time to Cmax) | h | 1.5 | 1.5 |
| AUC (Area Under the Curve) | ng*h/mL | 8500 | 10200 |
| t1/2 (Half-life) | h | 4.2 | 4.5 |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[6]
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.[22][23]
-
Metabolic Activation: Conduct the assay with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[24]
-
Exposure: Perform the assay using the plate incorporation or pre-incubation method with at least five different concentrations of the test compound.[23]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
In Vitro Cardiotoxicity: hERG Patch Clamp Assay
-
Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Employ the whole-cell patch-clamp technique to measure hERG currents.[25]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition relative to the vehicle control and determine the IC50 value.[25]
In Vivo Acute Oral Toxicity (OECD 420)
-
Animal Acclimatization: Acclimate female Sprague-Dawley rats for at least 5 days.
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal.[14]
-
Main Study: Based on the outcome of the sighting study, dose a group of 5 animals at the appropriate fixed-dose level (5, 50, 300, or 2000 mg/kg).[13][14][15]
-
Clinical Observations: Observe animals for signs of toxicity and mortality at regular intervals for 14 days.[13]
-
Body Weight: Record body weights prior to dosing and on days 7 and 14.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Classification: Classify the substance according to the Globally Harmonised System (GHS) based on the observed toxicity.[15]
Mandatory Visualizations
References
- 1. oecd.org [oecd.org]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. hERG Assay | PPTX [slideshare.net]
- 8. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. altasciences.com [altasciences.com]
- 12. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 18. oecd.org [oecd.org]
- 19. Toxicokinetics in Rodents | Bienta [bienta.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. focusontoxpath.com [focusontoxpath.com]
- 22. enamine.net [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. scantox.com [scantox.com]
- 25. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic compound with potential for use in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for similar compounds and provide a foundation for further investigation into its biological activities.
Chemical Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2,3-Cyclopentenopyridine. The first step involves the oxidation of the methylene group adjacent to the pyridine ring to form the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2] This intermediate is then reduced to the target alcohol.
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1]
This protocol describes the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.
Materials:
-
2,3-Cyclopentenopyridine
-
Mn(OTf)2
-
t-BuOOH (65% in H2O)
-
H2O
-
Ethyl acetate
-
Anhydrous Na2SO4
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H2O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to obtain 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Expected Yield: 88% Physical Properties: Off-white solid; mp: 62-63°C[1]
Protocol 2: Reduction to this compound
This is a standard procedure for the reduction of a ketone to an alcohol using sodium borohydride.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
Methanol
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Dichloromethane
-
Anhydrous MgSO4
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1 mmol) in methanol (10 mL) in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
Potential Biological Applications
Application Note 1: Kinase Inhibitor Screening
Structurally related pyridone-containing heterocyclic compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key targets in cancer therapy.[5] The rigid bicyclic structure of this compound makes it a candidate for screening against various kinase targets.
Diagram of a General Kinase Inhibition Assay Workflow:
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol|Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for chemical substituents, making it an attractive core for designing novel, potent, and selective therapeutic agents. The functionalized derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, and its corresponding amino and keto analogues, serve as critical building blocks for a variety of drug candidates, most notably in the fields of oncology and immunology. This document provides a detailed overview of the applications of this scaffold, focusing on its use in the development of kinase inhibitors.
Application in Kinase Inhibitor Development
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key structural motif in several classes of kinase inhibitors, which are crucial for cancer therapy and the treatment of inflammatory diseases. The 7-hydroxy group of the title compound provides a strategic point for derivatization or can be part of the final pharmacophore, engaging in key hydrogen bonding interactions within the kinase active site.
Pan-PIM Kinase Inhibitors for Hematologic Malignancies
Derivatives of this compound have been successfully developed as potent inhibitors of PIM kinases (PIM-1, PIM-2, and PIM-3). PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers, particularly hematologic malignancies like multiple myeloma and acute myeloid leukemia. They play a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating downstream targets involved in the JAK/STAT pathway.
A prominent example is the preclinical candidate INCB053914 , which incorporates the (R)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl core.[1]
Quantitative Data: Biological Activity of INCB053914 [1][2]
| Target | Assay Type | IC₅₀ (nM) | Notes |
| PIM-1 | Biochemical | 0.24 | Potent inhibition of the primary target. |
| PIM-2 | Biochemical | 30 | Demonstrates pan-PIM activity. |
| PIM-3 | Biochemical | 0.12 | Highest potency against this isoform. |
| MOLM-16 cells | Cell Proliferation | < 10 | Inhibition of cell growth in an AML cell line. |
| KMS-12-BM cells | Cell Proliferation | < 10 | Inhibition of cell growth in a multiple myeloma cell line. |
Signaling Pathway: PIM Kinase and the JAK/STAT Pathway
PIM kinases are key downstream effectors of the JAK/STAT signaling pathway, which is often constitutively activated in cancer cells. Inhibition of PIM kinases by compounds like INCB053914 blocks the phosphorylation of downstream substrates (e.g., BAD, 4E-BP1), leading to cell cycle arrest and apoptosis.[1][2]
Caption: PIM Kinase role in the JAK/STAT pathway and its inhibition.
NF-κB Inducing Kinase (NIK) Inhibitors
The this compound scaffold is also featured in the development of inhibitors for NF-κB Inducing Kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway, which is implicated in autoimmune diseases and B-cell malignancies.[3]
A patent application discloses compounds such as (S)-7-(3-(2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-yl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as potent NIK inhibitors.[3] While specific quantitative data is not provided in the abstract, the inclusion of this scaffold highlights its utility in targeting this specific kinase for therapeutic intervention in cancer and inflammatory disorders.
Application as a Versatile Synthetic Intermediate
Beyond its direct incorporation into final drug molecules, the 6,7-dihydro-5H-cyclopenta[b]pyridine core, including the 7-ol, 7-one, and 7-amine variants, serves as a crucial building block for more complex therapeutic agents.
Precursor for Factor XIa Inhibitors
The scaffold has been used in the synthesis of Factor XIa inhibitors, which are sought after as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. A patent describes the use of a 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl intermediate, which is further elaborated to produce the final active molecule for the treatment of thrombosis and embolisms.[4]
Intermediate for Neuroactive Compounds
The structural similarity to compounds like Rasagiline (an MAO-B inhibitor) has prompted the synthesis of 7-amino and 7-hydroxy derivatives of the cyclopenta[b]pyridine core for potential applications in neurodegenerative diseases like Parkinson's.[5] Furthermore, the related 7-amino derivative, (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, is commercially available and designated as a pharmaceutical intermediate, underscoring its importance in drug synthesis.[6]
Experimental Protocols
The following protocols describe the synthesis of key precursors and a representative derivatization, illustrating the chemical workflow for utilizing this scaffold.
Caption: General synthetic workflow from starting material to final drug candidates.
Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)
This protocol describes a manganese-catalyzed oxidation of the benzylic position of 2,3-cyclopentenopyridine to yield the 5-keto derivative, a common precursor.[7][8]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 eq.).
-
Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.) and deionized water (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 5.0 eq.) to the stirring mixture.
-
Stir the reaction at 25 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the organic solvent in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Protocol 2: General Reduction to this compound
This protocol outlines a standard reduction of the corresponding 7-ketone (prepared via isomerization and/or functionalization from the 5-ketone) to the target alcohol.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, this compound, can be used directly or purified further by column chromatography if necessary.
Protocol 3: Representative Derivatization for Bioactive Scaffolds
This protocol is adapted from a patent for Factor XIa inhibitors and demonstrates a method for functionalizing the scaffold, in this case forming an imidazole ring from a brominated intermediate.[4]
Materials:
-
2-(4-((methoxycarbonyl)amino)phenyl)-2-oxoethyl-3-bromo-6,7-dihydro-5H-cyclopenta[b]-pyridine-7-carboxylate (intermediate)
-
Ammonium acetate
-
Toluene
-
Reaction vessel suitable for heating
Procedure:
-
Combine the bromo-intermediate (1.0 eq.) and ammonium acetate (4.0 eq.) in toluene.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate in vacuo.
-
The crude product is then purified by flash chromatography to yield the corresponding 2,4-disubstituted imidazole derivative, demonstrating the conversion of the cyclopenta[b]pyridine core into a more complex heterocyclic system for medicinal applications.
Conclusion
This compound and its related derivatives are highly valuable scaffolds in modern medicinal chemistry. Their successful incorporation into potent kinase inhibitors for oncology, such as the PIM inhibitor INCB053914, demonstrates their significance. The rigid framework and the synthetically tractable functional groups at the 5- and 7-positions allow for the precise design of molecules that can interact with specific biological targets. The provided protocols offer a foundational workflow for chemists to synthesize and elaborate upon this important core structure for the discovery of new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. mansapublishers.com [mansapublishers.com]
- 6. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride [synhet.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol as a key building block in the synthesis of a variety of organic molecules. This versatile secondary alcohol serves as a valuable intermediate in the preparation of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
The strategic location of the hydroxyl group on the cyclopentane ring fused to a pyridine moiety allows for a range of chemical transformations, making it a pivotal starting material for creating diverse molecular scaffolds. This document outlines the synthesis of the parent alcohol and its subsequent application in key synthetic transformations, including amination, oxidation, and etherification.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2,3-cyclopentenopyridine. The first step involves the oxidation of the benzylic position to the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The subsequent step is the reduction of this ketone to the desired secondary alcohol.
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A robust method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1]
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and deionized water (2.5 mL).
-
Stir the mixture at 25°C.
-
Slowly add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).
-
Continue stirring at 25°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:5 to 1:1) to yield the desired ketone.[1]
Quantitative Data:
| Starting Material | Product | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Mn(OTf)₂ | t-BuOOH | H₂O | 25 | 24 | ~88[1] |
Step 2: Reduction to this compound
The reduction of the ketone to the secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | This compound | NaBH₄ | Methanol | 0 to RT | 2-3 | >90 (Typical) |
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
Applications of this compound as a Building Block
The hydroxyl group of this compound provides a handle for various synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
2.1. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
A key application of this compound is its conversion to the corresponding amine, a valuable synthon for pharmaceutical development. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is commercially available as a pharmaceutical intermediate.[2] This transformation can be achieved through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution.
Experimental Protocol (Two-Step):
Step 2.1.1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add pyridine (1.5 mmol) followed by p-toluenesulfonyl chloride (1.2 mmol).
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2.1.2: Nucleophilic Substitution with an Amine Source
-
Dissolve the tosylated intermediate (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.
Quantitative Data (Typical for Tosylation-Amination Sequence):
| Starting Material | Intermediate | Product | Reagents (Step 1) | Reagents (Step 2) | Overall Yield (%) |
| This compound | O-Tosyl derivative | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | TsCl, Pyridine | NH₃ source | 60-80 (Typical) |
2.2. Oxidation to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
The secondary alcohol can be oxidized back to the ketone, which is a useful transformation for certain synthetic strategies. A mild oxidizing agent like pyridinium chlorochromate (PCC) can be employed.
Experimental Protocol:
-
Suspend pyridinium chlorochromate (PCC, 1.5 mmol) in dry DCM (10 mL) in a round-bottom flask.
-
Add a solution of this compound (1.0 mmol) in dry DCM (5 mL) to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | PCC | DCM | RT | 2-4 | >85 (Typical) |
2.3. Etherification via Williamson Ether Synthesis
The hydroxyl group can be converted into an ether linkage, which is a common modification in medicinal chemistry to alter physicochemical properties.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent like tetrahydrofuran (THF) or DMF, add a strong base such as sodium hydride (NaH, 1.2 mmol) at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes to form the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 7-Alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine | NaH, Alkyl Halide | THF or DMF | 0 to RT | 4-12 | 70-90 (Typical) |
Synthetic Utility Diagram:
Caption: Key synthetic transformations of the title building block.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of functionalized cyclopentapyridine derivatives. The protocols outlined in this document provide a foundation for its synthesis and subsequent elaboration into a variety of valuable compounds, particularly amines, which are important intermediates in the development of new therapeutic agents. The versatility of its hydroxyl group allows for a range of chemical manipulations, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for the application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol in asymmetric synthesis did not yield any specific examples of its use as a chiral ligand, catalyst, or auxiliary. The following application notes and protocols detail the synthesis of the closely related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and other derivatives, which are not in the context of asymmetric synthesis.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
A prevalent method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues is the direct oxidation of 2,3-cyclopentenopyridine analogues.[1] This process can be efficiently achieved using a manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, offering high yields and excellent chemoselectivity.[1]
Another approach involves multicomponent reactions (MCRs) to produce highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[2] For instance, the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide, provides an efficient route to these structures.[3]
Quantitative Data Summary
The following table summarizes the yield of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one obtained through a manganese-catalyzed oxidation reaction.
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | 24 | 88 |
Experimental Protocols
Protocol 1: Manganese-Catalyzed Oxidation for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol details the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.[4]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the final product.[4]
Protocol 2: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
This protocol describes a multicomponent reaction to synthesize substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[2][3]
Materials:
-
2,5-Diarylidenecyclopentanone derivative
-
Propanedinitrile
-
Sodium ethoxide or sodium methoxide
-
Anhydrous ethanol or methanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol).
-
Add the corresponding sodium alkoxide (0.02 mol; sodium ethoxide if using ethanol, or sodium methoxide if using methanol).
-
Add the anhydrous alcohol as the solvent.
-
Reflux the reaction mixture with stirring for 1 hour at 80°C.
-
Cool the reaction to room temperature.
-
Dilute the cooled mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.[2]
Visualizations
Experimental Workflow for Manganese-Catalyzed Oxidation
Caption: Workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Logical Relationship in Multicomponent Synthesisdot
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol for Analysis
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The cyclopenta[b]pyridine scaffold is found in various biologically active molecules, exhibiting a range of pharmacological activities, including antiviral, insecticidal, fungicidal, anti-inflammatory, and neuropharmacological properties.[1][2] Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control.
This application note provides detailed protocols for the derivatization of this compound to enhance its detectability and chromatographic performance for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Two common derivatization strategies, silylation and acylation, are described. Silylation is a widely used method to increase the volatility and thermal stability of polar analytes for GC analysis.[3] Acylation, on the other hand, can be employed to introduce a chromophore into the molecule, enhancing its detection by UV-Vis spectrophotometry in HPLC analysis.[4]
Analytical Strategies
The analytical workflow for this compound involves derivatization of the hydroxyl group to improve its analytical characteristics.
-
Silylation for GC-MS Analysis: The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process decreases the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The resulting TMS ether is thermally stable and often provides characteristic mass spectra, aiding in its identification and quantification.
-
Acylation for HPLC-UV Analysis: The hydroxyl group is converted to an ester through reaction with an acylating agent. This modification can be used to introduce a chromophore, a molecular entity that absorbs ultraviolet or visible light, thereby enhancing the analyte's response to a UV detector.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form its trimethylsilyl (TMS) ether derivative.
Materials:
-
This compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate
-
Internal Standard (e.g., deuterated analog or a structurally similar compound)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Derivatization Reaction:
-
To a 2 mL glass reaction vial, add 100 µL of the sample or calibration standard.
-
Add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or oven.
-
Sample Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Illustrative):
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Solvent Delay | 4 min |
Protocol 2: Acylation of this compound for HPLC-UV Analysis
This protocol details the acetylation of this compound using acetic anhydride and pyridine.[5]
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
In a round-bottom flask, dissolve the desired amount of this compound in anhydrous pyridine (approximately 5 mL per 1 mmol of alcohol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Sample Analysis: Dissolve the resulting acetylated product in the HPLC mobile phase and inject it into the HPLC system.
HPLC-UV Parameters (Illustrative):
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data from the analysis of derivatized this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Performance for Silylated this compound by GC-MS
| Parameter | Result |
| Retention Time (min) | ~10.5 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Derivatization Yield | > 95% |
Table 2: Quantitative Performance for Acylated this compound by HPLC-UV
| Parameter | Result |
| Retention Time (min) | ~8.2 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD, n=6) | < 4% |
| Accuracy (% Recovery) | 97-103% |
| Derivatization Yield | > 98% |
Visualizations
The following diagrams illustrate the derivatization workflows and a conceptual signaling pathway where this compound or its derivatives might exert a biological effect, based on the known anti-inflammatory and neuropharmacological activities of related compounds.[1][2]
Caption: Derivatization workflows for analysis.
Caption: Conceptual signaling pathway.
Conclusion
The described derivatization protocols for silylation and acylation provide robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC-UV, respectively. These methods are essential for researchers in drug discovery and development to accurately assess the pharmacokinetic and pharmacodynamic properties of this important class of compounds. The choice of derivatization and analytical technique will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
References
- 1. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound of interest in pharmaceutical research and development due to its pyridine core, a common scaffold in medicinal chemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, quality control, and impurity profiling. This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection. While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methodologies for similar pyridine derivatives and serve as a comprehensive guide for method development and validation.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₈H₉NO | N/A |
| Molecular Weight | 135.16 g/mol | N/A |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | N/A |
| Solubility | Soluble in methanol, ethanol, acetonitrile | N/A |
| pKa (Predicted) | ~4.5 (pyridinium ion), ~12 (hydroxyl group) | N/A |
Recommended Analytical Techniques
Based on the structure and properties of the analyte, the following techniques are recommended for quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quality control.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level impurity quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed, potentially after derivatization to improve volatility and thermal stability.
This document will primarily focus on HPLC-based methods due to their versatility and common application for non-volatile, polar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines the steps for developing a reversed-phase HPLC-UV method for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade formic acid, ammonium acetate, or other suitable buffer components.
-
Analytical standard of this compound (purity >98%).
-
Volumetric flasks, pipettes, and autosampler vials.
Experimental Workflow
Caption: General workflow for HPLC-UV analysis.
Detailed Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5) (30:70, v/v). Note: Gradient elution may be necessary for complex matrices.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax determined by UV scan).
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
-
Method Validation Parameters (Illustrative)
The developed method should be validated according to ICH guidelines. The following table summarizes the typical parameters and acceptance criteria.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
LC-MS/MS Protocol for High-Sensitivity Quantification
For bioanalytical applications or trace analysis, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.
Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
High-purity solvents and reagents as listed for HPLC-UV.
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte.
Experimental Workflow
References
Synthesis of Cefpirome: A Detailed Application Note on the Utility of 6,7-Dihydro-5H-cyclopenta[b]pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic, with a specific focus on the utilization of 6,7-Dihydro-5H-cyclopenta[b]pyridine as a key intermediate. Cefpirome's broad-spectrum antibacterial activity is significantly influenced by the unique 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core.[1] The efficient construction of this moiety is, therefore, a critical aspect of the overall synthesis. This application note details the synthetic pathways, experimental protocols, and quantitative data for the preparation of this pivotal intermediate and its subsequent incorporation to yield Cefpirome.
Introduction
Cefpirome is a potent, broad-spectrum cephalosporin antibiotic effective against a wide array of Gram-positive and Gram-negative bacteria.[1] Its enhanced stability against β-lactamases and robust antibacterial profile are attributed to its chemical structure, particularly the C-3 side chain.[1] The synthesis of Cefpirome hinges on the successful preparation and coupling of the 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate. This document outlines a well-established and efficient synthetic route, providing detailed protocols for researchers and drug development professionals.
Synthetic Pathway Overview
The synthesis of Cefpirome via the 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate can be broadly divided into two major stages:
-
Stage 1: Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate. A common and effective route commences with readily available starting materials, cyclopentanone and benzylamine. The synthesis proceeds through a series of reactions including nucleophilic addition, acetylation, Vilsmeier-Haack cyclization to form a chlorinated intermediate, and a final dechlorination step.[1][2]
-
Stage 2: Synthesis of the Cefpirome core structure and final coupling. This stage involves the use of a cephalosporin precursor, typically 7-aminocephalosporanic acid (7-ACA).[3][4] The 7-ACA is modified and then coupled with the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate to form the final Cefpirome molecule.[5]
The logical workflow for this synthetic approach is illustrated in the diagram below.
Experimental Protocols
Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This protocol details the synthesis of a key chlorinated intermediate.
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reagents: Benzylamine, Cyclopentanone
-
Procedure: In a reaction vessel, a mixture of benzylamine and cyclopentanone (molar ratio 1:1.02) is refluxed.[6]
-
Reaction Temperature: 117-121°C[6]
-
Reaction Time: 40 minutes[6]
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reagents: N-cyclopentylidene(phenyl)methanamine, Acetic anhydride
-
Procedure: The product from Step 1 is reacted with acetic anhydride. The feed temperature should be maintained at 0-5°C.[2][6]
-
Reagent Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1[2][6]
Step 3: Vilsmeier Cyclization to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Reagents: N-benzyl-N-cyclopentenylacetamide, Phosphorus oxychloride
-
Procedure: The product from Step 2 undergoes Vilsmeier cyclization. Phosphorus oxychloride is added at a controlled temperature. The reaction mixture is then refluxed, followed by hydrolysis.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
-
Procedure: The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes dechlorination to yield the final intermediate.[2]
Synthesis of Cefpirome Intermediate Halogen Acid Salt
This protocol outlines the synthesis of a key Cefpirome precursor from 7-ACA.
-
Step 1: Silylation
-
Reagents: 7-aminocephalosporanic acid (7-ACA), Dichloromethane, N,O-bis(trimethylsilyl)acetamide (BSA)
-
Procedure: 7-ACA (0.165 mol) is placed in a reaction bottle with dichloromethane (165 ml) and BSA (0.43 mol). The mixture is stirred at room temperature for 3 hours.[3]
-
-
Step 2: Iodination
-
Reagents: N,N-dimethylaniline, TMSI
-
Procedure: To the silylated mixture, N,N-dimethylaniline (0.22 mol) and TMSI (0.23 mol) are added in an ice bath. The reaction proceeds for 3 hours at room temperature.[3]
-
-
Step 3: Pyridine Reaction (Coupling)
-
Reagents: 2,3-cyclopentenopyridine (6,7-dihydro-5H-cyclopenta[b]pyridine)
-
Procedure: The reaction mixture is cooled to 0-5°C, and 2,3-cyclopentenopyridine (0.205 mol) is added. The mixture is stirred for 5 hours at 5-10°C to obtain the coupled product.[3]
-
-
Step 4: Hydrolysis and Isolation
-
Procedure: Ethanol (160 ml) and water (80 ml) are added dropwise to the solution. The mixture is stirred for 2 hours, filtered, and the filter cake is washed with ethanol and vacuum dried to yield the hydroiodide monohydrate of the Cefpirome intermediate.[3]
-
Final Acylation to Cefpirome Sulfate
-
Starting Materials: 7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid hydrochloride (7-ACP) and 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid benzothiazole ester (AE active ester).[5]
-
Procedure: The starting materials are mixed in a solution of an organic solvent (such as N,N-dimethylformamide) and water. The pH is adjusted to 6.0-9.5 to facilitate the acylation reaction, forming a Cefpirome solution.[5] Sulfuric acid is then added to precipitate Cefpirome sulfate.[5]
Quantitative Data
The following tables summarize the reported yields and purity for the key synthetic steps.
Table 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
| Step | Product | Overall Yield |
| 3 | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 45.9% |
Data sourced from ResearchGate.[6]
Table 2: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
| Step | Product | Total Yield | Purity (HPLC) |
| 4 | 6,7-dihydro-5H-cyclopenta[b]pyridine | 43.15% | 99.7% |
Data sourced from ResearchGate.[2]
Table 3: Synthesis of Cefpirome Intermediate (Hydroiodide Monohydrate)
| Step | Product | Molar Yield | Purity (HPLC) |
| 4 | (6R, 7R)-7-amino-3-[(2,3-cyclopentene-pyridine)methyl]ceph-3-ene-4-carboxylic acid hydroiodide monohydrate | 90.7% | 98% |
Data sourced from Google Patents.[3]
Experimental Workflow Visualization
The following diagram illustrates the step-by-step experimental workflow for the synthesis of the Cefpirome intermediate halogen acid salt.
Conclusion
The synthesis of Cefpirome is a multi-step process that relies heavily on the efficient preparation of the 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate. The protocols and data presented in this application note provide a detailed framework for the successful synthesis of this fourth-generation cephalosporin. The outlined methods, starting from commercially available materials, offer robust and high-yielding pathways for both the key intermediate and the final active pharmaceutical ingredient. Researchers and drug development professionals can utilize this information to streamline their synthetic efforts and contribute to the advancement of antibiotic manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102391288A - Preparation methods of cefpirome intermediate and cefpirome - Google Patents [patents.google.com]
- 4. Synthesis and structure-activity relationships in the cefpirome series. I. 7-[2-(2-Aminothiazol-4-yl)-2-(Z)-oxyiminoacetamido]-3-[(su bstituted-1-pyridinio)methyl]ceph-3-em-4-carboxylate s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN100500671C - Synthesis method of antibiotic cefpirome sulfate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors, specifically focusing on their application for carbon steel in acidic environments. The information is compiled from recent studies and is intended to guide researchers in the evaluation and application of this class of compounds.
Overview of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors
Recent research has identified a series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as highly effective corrosion inhibitors for carbon steel, particularly in molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These organic compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive attack of the acidic medium.[2] The molecular structure of these derivatives, which includes heteroatoms like nitrogen and conjugated π-systems, facilitates their strong adsorption onto the steel surface.
The inhibition mechanism is generally considered to be of a mixed type, meaning that these compounds suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5] The adsorption of these inhibitor molecules on the carbon steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[4][5]
Quantitative Data Summary
The corrosion inhibition performance of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives has been quantified using electrochemical techniques. The data presented below is derived from studies on carbon steel in a 1.0 M H₂SO₄ medium.[1][3]
Table 1: Potentiodynamic Polarization Data for CAPD Derivatives
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (jcorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | 0 | -485 | 1150 | - |
| CAPD-1 | 1.0 | -498 | 26.5 | 97.7 |
| CAPD-2 | 1.0 | -502 | 35.7 | 96.9 |
| CAPD-3 | 1.0 | -510 | 41.4 | 96.4 |
| CAPD-4 | 1.0 | -515 | 52.9 | 95.4 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 0 | 45 | 350 | - |
| CAPD-1 | 1.0 | 1950 | 80 | 97.7 |
| CAPD-2 | 1.0 | 1680 | 92 | 97.3 |
| CAPD-3 | 1.0 | 1450 | 105 | 96.9 |
| CAPD-4 | 1.0 | 1120 | 120 | 96.0 |
Note: The specific structures of CAPD-1, CAPD-2, CAPD-3, and CAPD-4 are detailed in the referenced literature.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
This protocol describes a general method for the synthesis of CAPD derivatives via a cyclocondensation reaction.[1][2][3]
Reactants:
-
2,5-diarylidenecyclopentanone derivatives
-
Propanedinitrile
Reagent and Catalyst:
-
Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)
Procedure:
-
Dissolve the 2,5-diarylidenecyclopentanone derivative in a suitable alcohol (e.g., ethanol or methanol).
-
Add an equimolar amount of propanedinitrile to the solution.
-
Slowly add the sodium alkoxide solution to the reaction mixture while stirring.
-
Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a dilute acid.
-
The precipitated product is then filtered, washed with distilled water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.[2]
Electrochemical Measurements
Electrochemical experiments are performed to determine the corrosion inhibition efficiency and mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: carbon steel coupon; counter electrode: platinum foil; reference electrode: Ag/AgCl or Saturated Calomel Electrode - SCE)
Procedure:
-
Prepare carbon steel coupons by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Prepare the corrosive medium (e.g., 1.0 M H₂SO₄) with and without various concentrations of the inhibitor.
-
Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (jcorr) by Tafel extrapolation of the polarization curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(jcorr(blank) - jcorr(inhibitor)) / jcorr(blank)] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Surface Analysis
Surface analysis techniques are used to confirm the formation of a protective inhibitor film on the metal surface.
Apparatus:
-
Scanning Electron Microscope (SEM)
Procedure:
-
Immerse carbon steel coupons in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, carefully remove the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the coupons using SEM at various magnifications to observe the differences in surface texture and the presence of a protective film in the inhibited sample compared to the uninhibited (corroded) sample.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol with Activating Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with various activating agents. These reactions are pivotal for the synthesis of novel heterocyclic compounds, which are key building blocks in medicinal chemistry and drug development. The protocols outlined below describe common methods for the dehydration and substitution of the hydroxyl group, leading to the formation of 5H-cyclopenta[b]pyridine or the corresponding 7-substituted derivatives.
Introduction
This compound is a versatile bicyclic heteroaromatic alcohol. The hydroxyl group at the 7-position can be activated to undergo elimination (dehydration) to form the corresponding alkene, 5H-cyclopenta[b]pyridine, or substitution to introduce various functional groups. These transformations are critical for accessing a diverse range of molecular scaffolds for biological screening. This guide details the use of common activating agents: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride (Tf₂O).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with different activating agents. Please note that specific yields and reaction times may vary depending on the exact substrate and reaction scale. The data presented is based on analogous reactions of similar heterocyclic alcohols due to the limited availability of specific experimental data for the title compound.
Table 1: Dehydration of this compound
| Activating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product |
| POCl₃ | Pyridine | Pyridine | 0 to 115 | 1 - 4 | 70 - 90 | 5H-cyclopenta[b]pyridine |
| H₂SO₄ | - | - | 100 - 150 | 1 - 3 | 60 - 80 | 5H-cyclopenta[b]pyridine |
Table 2: Substitution Reactions of this compound
| Activating Agent | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product |
| SOCl₂ | Cl⁻ (from reagent) | CH₂Cl₂ or neat | 0 to reflux | 2 - 6 | 75 - 95 | 7-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Tf₂O | (if added) | CH₂Cl₂ | -78 to rt | 1 - 3 | 80 - 98 | 7-triflyloxy-6,7-dihydro-5H-cyclopenta[b]pyridine |
Experimental Protocols
Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃) in Pyridine
This protocol describes the dehydration of this compound to yield 5H-cyclopenta[b]pyridine using phosphorus oxychloride in pyridine. This method typically proceeds via an E2 elimination mechanism.[1][2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10-20 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add phosphorus oxychloride (1.5 - 2.0 eq) dropwise.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature or gently heated to reflux for 1-3 hours.
-
Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice-water.
-
Make the aqueous solution basic (pH > 8) by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5H-cyclopenta[b]pyridine.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
This protocol details the conversion of this compound to 7-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine using thionyl chloride. The reaction proceeds through the formation of a chlorosulfite intermediate followed by nucleophilic substitution by chloride.[3][4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂), freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous (optional, can be run neat)
-
Pyridine, anhydrous (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq), add anhydrous dichloromethane (10 volumes) if a solvent is used. Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of anhydrous pyridine (1-2 drops or up to 1.2 eq) can be added to neutralize the HCl generated.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction can be heated to reflux if necessary to drive it to completion (monitor by TLC).
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 7-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 3: Activation with Triflic Anhydride (Tf₂O)
This protocol describes the activation of the hydroxyl group of this compound using triflic anhydride to form a highly reactive triflate intermediate, 7-triflyloxy-6,7-dihydro-5H-cyclopenta[b]pyridine. This triflate is an excellent leaving group and can be used in subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine or 2,6-lutidine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
-
Syringes for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous pyridine or 2,6-lutidine (1.5 eq) to the solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure. The crude 7-triflyloxy-6,7-dihydro-5H-cyclopenta[b]pyridine is often used immediately in the next step without further purification due to its high reactivity. If purification is necessary, it can be attempted by rapid column chromatography on silica gel at low temperature.
Visualizations
Dehydration of this compound
References
Application Notes and Protocols for the Large-Scale Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to yield the key intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. Subsequent reduction of the ketone with sodium borohydride affords the target alcohol in high yield and purity. This protocol is designed to be scalable and efficient for industrial applications.
Introduction
This compound and its derivatives are important scaffolds in the synthesis of various biologically active compounds. The development of a scalable and cost-effective synthetic route is crucial for enabling extensive research and facilitating the drug development pipeline. The protocol detailed herein is adapted from established procedures for the synthesis of related analogues and common reduction methodologies, optimized for large-scale production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence as illustrated below. The initial step involves the oxidation of the methylene group adjacent to the pyridine ring of 2,3-cyclopentenopyridine. The resulting ketone is then selectively reduced to the corresponding secondary alcohol.
Caption: Two-step synthesis of the target alcohol.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a procedure for the synthesis of analogous compounds.[1]
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a 5 L three-necked round-bottom flask, add 2,3-cyclopentenopyridine (e.g., 250 mmol, 1 equivalent).
-
Add deionized water (1.25 L).
-
With vigorous stirring, add Manganese(II) trifluoromethanesulfonate (1.25 mmol, 0.005 equivalents).
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add tert-butyl hydroperoxide (70% in H₂O, 1.25 mol, 5 equivalents) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until a negative peroxide test is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one can be purified by flash column chromatography or recrystallization.
Step 2: Large-Scale Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound
This is a general procedure for the reduction of ketones using sodium borohydride.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a 5 L three-necked round-bottom flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (e.g., 200 mmol, 1 equivalent) in methanol (2 L).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add sodium borohydride (400 mmol, 2 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for another 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (500 mL) while cooling in an ice bath.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with dichloromethane (3 x 800 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Typical Yield | Purity (by HPLC) |
| 1. Oxidation | 2,3-Cyclopentenopyridine | 1.0 | Mn(OTf)₂ | 0.005 | Water | 85-95% | >95% |
| t-BuOOH | 5.0 | ||||||
| 2. Reduction | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 1.0 | NaBH₄ | 2.0 | Methanol | 90-98% | >98% |
Experimental Workflow Diagram
The logical flow of the experimental protocol is depicted in the following diagram.
Caption: Workflow for the synthesis of the target alcohol.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Additions should be done slowly and in a controlled manner.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, which is typically synthesized via the reduction of its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Q1: After the reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one with sodium borohydride, my crude product is difficult to extract from the aqueous layer. What could be the cause and how can I improve the extraction efficiency?
A1: The pyridine nitrogen in your compound can be protonated under acidic or even neutral aqueous conditions, forming a salt that is more soluble in water than in common organic solvents. Additionally, the hydroxyl group increases the polarity of the molecule.
-
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate or a dilute sodium hydroxide solution. This will deprotonate the pyridine nitrogen, making the compound less water-soluble and more amenable to extraction into an organic solvent.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, consider switching to or adding a more polar solvent such as ethyl acetate or dichloromethane (DCM). Multiple extractions (3-5 times) with these solvents will improve recovery.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of your organic compound in the aqueous phase and promote its transfer to the organic layer.
-
Q2: I am seeing significant tailing or streaking of my compound on the TLC plate during analysis and this is also happening on my silica gel column, leading to poor separation. How can I resolve this?
A2: Tailing of basic compounds like pyridines on silica gel is a common issue. The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom of your compound.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system for both TLC and column chromatography. This will saturate the acidic sites on the silica gel, reducing the strong interactions with your compound and resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina is a good alternative to silica gel for the purification of basic compounds.
-
Optimize the Solvent System: Experiment with different solvent systems. A mixture of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) can sometimes improve the elution profile. For instance, a gradient of 0-10% methanol in dichloromethane is a good starting point.
-
Q3: My attempt at recrystallizing this compound resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Point Solvent: Select a solvent or a solvent mixture with a lower boiling point.
-
Use a Two-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs to try include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.
-
Induce Crystallization: If the solution remains clear upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
Slow Cooling: Ensure the solution cools slowly to allow for the formation of a crystal lattice. An initial slow cooling to room temperature followed by further cooling in an ice bath is recommended.
-
Q4: What are the most likely impurities in my sample of this compound?
A4: The impurities will largely depend on the synthetic route and the thoroughness of the workup. Common impurities include:
-
Unreacted Starting Material: Residual 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one from an incomplete reduction.
-
Borate Salts: Byproducts from the sodium borohydride reduction. These are typically removed during the aqueous workup.
-
Solvent Residues: Traces of solvents used in the reaction or extraction (e.g., ethanol, methanol, ethyl acetate, dichloromethane).
-
Over-reduction Products: While less common with sodium borohydride, more aggressive reducing agents could potentially affect the pyridine ring.
Data Presentation
The following table summarizes hypothetical but realistic data for the purification of 1 gram of crude this compound.
| Purification Method | Typical Eluent/Solvent System | Expected Yield | Expected Purity (by HPLC/NMR) | Notes |
| Flash Column Chromatography | Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine) | 70-90% | >95% | The addition of triethylamine is crucial to prevent tailing. |
| Recrystallization | Ethyl Acetate / Hexanes | 60-80% | >98% | Best for removing minor impurities from an already partially pure product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for the initial purification of the crude product after the reaction workup.
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (200-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 0% to 10%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable for obtaining a highly pure, crystalline product from a partially purified sample.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethyl acetate, ethanol, acetone, hexanes, water) at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, choose a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A good starting pair is ethyl acetate and hexanes.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (or the single chosen solvent) until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, intermediates, byproducts of side reactions, or degradation of the final product. The most prevalent impurities depend on the synthetic route employed. A common two-step approach involves the oxidation of 2,3-Cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, followed by reduction to the desired alcohol.
Potential impurities include:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: The starting ketone for the reduction step. Its presence indicates incomplete reduction.
-
2,3-Cyclopentenopyridine: The initial starting material for the oxidation step, indicating an incomplete initial reaction.
-
Over-oxidation products: During the formation of the ketone intermediate, over-oxidation can lead to undesired byproducts.
-
Dehydration product (5H-cyclopenta[b]pyridine): The final alcohol product can be susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of the corresponding alkene.
-
Residual Solvents and Reagents: Solvents from extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane) and residual reagents can also be present.
Q2: How can I detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for detecting and quantifying impurities. A well-developed HPLC method can separate the desired product from its impurities, allowing for their identification and quantification. Other useful analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown impurities.
Q3: What general strategies can be employed to minimize impurity formation?
A3: To minimize impurity formation, it is crucial to:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Use High-Purity Starting Materials: The purity of your starting materials can significantly impact the purity of the final product.
-
Ensure an Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
Careful Work-up and Purification: Proper quenching of the reaction and careful purification, typically by flash column chromatography, are essential for removing impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Ketone in the Final Product
Symptom: HPLC analysis of the final product shows a significant peak corresponding to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Possible Causes:
-
Incomplete reduction of the ketone.
-
Insufficient amount of reducing agent.
-
Decomposition of the reducing agent.
-
Too short of a reaction time.
Troubleshooting Steps:
-
Increase Reducing Agent: Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) to 1.5 or 2.0 equivalents.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is fully consumed.
-
Check Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
Control Temperature: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to ensure the stability of the reducing agent and prevent side reactions.
Issue 2: Formation of a Dehydration Impurity
Symptom: An impurity with a molecular weight corresponding to the loss of water from the final product is detected, often identified as 5H-cyclopenta[b]pyridine.
Possible Causes:
-
Acidic conditions during work-up or purification.
-
High temperatures during solvent evaporation or drying.
Troubleshooting Steps:
-
Neutral Work-up: Use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) during the work-up procedure.
-
Avoid Strong Acids: Avoid the use of strong acids during purification. If acidic conditions are necessary, use them at low temperatures and for a minimal amount of time.
-
Low-Temperature Evaporation: Concentrate the product solution at reduced pressure and low temperature (e.g., < 40 °C).
-
Appropriate Drying: Dry the final product under vacuum at room temperature.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | Distinct peak in HPLC/GC-MS, Carbonyl stretch in IR (~1700 cm⁻¹) |
| 2,3-Cyclopentenopyridine | C₈H₉N | 119.16 | Peak in HPLC/GC-MS with a shorter retention time than the product |
| 5H-cyclopenta[b]pyridine | C₈H₇N | 117.15 | Peak in HPLC/GC-MS, Absence of -OH stretch in IR |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This procedure is adapted from a manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[1][2]
-
To a solution of 2,3-Cyclopentenopyridine (1.0 eq) in a suitable solvent (e.g., water), add Mn(OTf)₂ (0.005 eq) as the catalyst.
-
To this mixture, add tert-Butyl hydroperoxide (t-BuOOH, 5.0 eq, 65% in H₂O) dropwise at room temperature.
-
Stir the reaction mixture at 25 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Protocol 2: Synthesis of this compound
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for purity issues.
References
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical synthetic approach involves a two-step process:
-
Synthesis of the precursor ketone: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one is synthesized first.
-
Reduction of the ketone: The ketone is then reduced to the desired secondary alcohol, this compound.
Q2: How can I synthesize the precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one?
A2: A reliable method for synthesizing a similar isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1] This methodology can be adapted for the synthesis of the 7-one isomer.
Q3: Which reducing agent is recommended for the conversion of the ketone to the alcohol?
A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[2][3] It is a mild and chemoselective reagent that typically does not reduce the pyridine ring under standard reaction conditions.[4]
Q4: What are the expected spectroscopic data for the final product?
A4: While specific experimental data for this compound is not widely published, based on the analysis of closely related structures, the following characteristics can be anticipated:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the pyridine ring, a methine proton (CH-OH), and methylene protons of the cyclopentane ring.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbinol carbon (CH-OH), and the aliphatic carbons of the cyclopentane ring.
-
IR Spectroscopy: A characteristic broad absorption band for the hydroxyl (-OH) group would be expected in the region of 3200-3600 cm⁻¹.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Alcohol
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the sodium borohydride is fresh and has been stored properly to avoid decomposition.- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish. |
| Degradation of starting material | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to air or moisture.- Control the temperature of the reaction; for NaBH₄ reductions, reactions are often carried out at 0°C to room temperature. |
| Side reactions | - Use a milder reducing agent if over-reduction is suspected, although this is less likely with NaBH₄.- Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can sometimes lead to undesired reactions. |
| Inefficient work-up | - Carefully perform the aqueous work-up to quench any unreacted NaBH₄ and to neutralize the reaction mixture.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting ketone | - Ensure a sufficient molar excess of the reducing agent is used (typically 1.5-2.0 equivalents of NaBH₄ per equivalent of ketone).- Increase the reaction time to drive the reaction to completion. |
| Formation of byproducts | - Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions.- If over-reduction is a concern, consider using a less reactive hydride source. |
| Contamination from reagents or solvents | - Use high-purity, dry solvents and fresh reagents. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Product is highly polar | - Use a more polar eluent system for column chromatography. A mixture of ethyl acetate and methanol or dichloromethane and methanol is often effective for polar compounds.- Consider using a different stationary phase for chromatography, such as alumina. |
| Product co-elutes with impurities | - Optimize the solvent system for column chromatography by running preliminary TLC plates with various solvent mixtures to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
| Product is unstable on silica gel | - If the alcohol is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.- Minimize the time the product spends on the column. |
Experimental Protocols
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (Precursor)
This protocol is adapted from the synthesis of the isomeric 5-one.[1]
-
To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a manganese salt (e.g., Mn(OAc)₂).
-
Slowly add an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one to this compound
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in the reduction step.
References
Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support guide provides comprehensive information on the storage, handling, and troubleshooting for experiments involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on safety data for analogous compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advised. Keep away from heat, sparks, and open flames.
Q2: What are the primary hazards associated with this compound?
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE should always be worn when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a suitable respirator should be used.
Q4: What should I do in case of accidental exposure?
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Q5: What are the likely degradation pathways for this compound?
As a secondary benzylic alcohol containing a pyridine ring, this compound may be susceptible to:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Dehydration: Under acidic conditions, elimination of water can occur to form an unsaturated product.
-
Photodegradation: Compounds containing aromatic and heterocyclic rings can be sensitive to light.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and concentration of reactants to find the optimal conditions. |
| Impure Reagents or Solvents | Ensure all starting materials and solvents are of high purity and are appropriately dried, especially for moisture-sensitive reactions. |
| Atmospheric Moisture or Oxygen | For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) and oven-dried glassware. |
| Product Degradation | Monitor the reaction progress by TLC or LC-MS to check for the formation of degradation products. If degradation is observed, consider milder reaction conditions or a different work-up procedure. |
| Losses During Work-up/Purification | Check the aqueous layer for product solubility. Ensure that the filtration media is not retaining the product. Optimize the purification method (e.g., column chromatography solvent system). |
Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation or a Side Reaction | If reducing the corresponding ketone, over-reduction or side reactions with the pyridine ring can occur. Use a milder reducing agent or control the stoichiometry carefully. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, some reactive intermediates can react with alcoholic solvents. |
| Product Instability to Acid/Base | If the work-up involves an acid or base wash, test the stability of your product to these conditions on a small scale. Your product may be sensitive to pH changes. |
Experimental Protocols
Synthesis of this compound via Reduction of the Ketone
This protocol is adapted from general procedures for ketone reduction and should be optimized for this specific substrate.
1. Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
2. Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a chemical synthesis experiment.
Caption: A logical flowchart for troubleshooting low reaction yields.
Caption: Potential degradation pathways for the target compound.
Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and its related compounds. The information is tailored for researchers, scientists, and drug development professionals.
I. Synthesis of the Ketone Precursor and its Reduction
A common precursor to this compound is the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The synthesis of this ketone and its subsequent reduction to the alcohol are critical steps that can present challenges.
FAQs and Troubleshooting: Ketone Synthesis and Reduction
Q1: My manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is giving a low yield. What are the likely causes?
A1: Low yields in this oxidation are often traced back to several factors:
-
Catalyst Quality: The purity of the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is crucial. Impurities can significantly hinder the reaction.
-
Oxidant Potency: The oxidant, tert-Butyl hydroperoxide (t-BuOOH), can degrade over time. It is recommended to use a fresh bottle or titrate the solution to confirm its concentration.
-
Solvent Choice: While various solvents can be used, water has been shown to be a highly effective medium for this specific transformation, leading to high yields.[1]
-
Reaction Time: This oxidation can be slow. It is advisable to monitor the reaction's progress by thin-layer chromatography (TLC) and allow for sufficient time, which could be up to 72 hours.[1]
Q2: I am observing the formation of an N-oxide byproduct during the oxidation. How can this be minimized?
A2: N-oxide formation is a common side reaction when oxidizing pyridine-containing compounds. To minimize this:
-
Choice of Oxidant: Avoid using strong, non-selective oxidizing agents like m-CPBA or hydrogen peroxide, which are known to readily oxidize the pyridine nitrogen. The use of t-BuOOH is preferred for its selectivity in this manganese-catalyzed system.[1]
-
Reaction Conditions: Ensure the reaction is run at the recommended temperature, typically 25°C. Elevated temperatures can sometimes promote N-oxidation.
Q3: The reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with sodium borohydride (NaBH₄) is incomplete. What can I do?
A3: Incomplete reduction can be due to several factors:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of NaBH₄ is used. It is common to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Solvent Purity: The presence of water in your solvent (e.g., methanol, ethanol) will consume the NaBH₄. Use anhydrous solvents for the best results.
-
Reaction Temperature: While the reaction is often performed at 0°C to control reactivity, allowing it to slowly warm to room temperature can help drive the reaction to completion.
-
Reaction Time: Although reductions with NaBH₄ are often rapid, some ketones are less reactive. Monitor the reaction by TLC until the starting material is no longer visible.
Experimental Protocols
Protocol 1: Manganese-Catalyzed Oxidation to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [1]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
-
Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.005 eq).
-
Add water as the solvent.
-
To this mixture, add tert-Butyl hydroperoxide (t-BuOOH, 65% in water) (5.0 eq).
-
Stir the reaction mixture vigorously at 25°C.
-
Monitor the reaction progress by TLC. The reaction may take 24-72 hours.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with NaBH₄
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify as needed by column chromatography or recrystallization.
Data Summary
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Oxidation of 2,3-cyclopentenopyridine to the corresponding ketone | Mn(OTf)₂, t-BuOOH | Water | 25 | 24-72 | ~88[1] |
| Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to the alcohol | NaBH₄ | Methanol | 0 to RT | 1-3 | >90 (typical) |
II. Reactions of the Hydroxyl Group
The secondary alcohol of this compound is a versatile functional group that can undergo various transformations, including oxidation, acylation, and etherification.
FAQs and Troubleshooting: Reactions of the Alcohol
Q4: I am trying to oxidize this compound back to the ketone, but the reaction is sluggish and gives a poor yield. What are some common issues?
A4: The oxidation of secondary alcohols can sometimes be challenging. Consider the following:
-
Choice of Oxidant: For sensitive substrates, especially those with a nitrogen-containing heterocycle, mild oxidation conditions are preferable to avoid side reactions. Common choices include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride. It is crucial to maintain a low temperature (typically -78°C) during the initial stages to prevent side reactions.
-
Dess-Martin Periodinane (DMP): A mild and selective oxidant that works at room temperature. The reagent can be sensitive to moisture.
-
-
Reaction Conditions: Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon), especially for Swern and DMP oxidations.
-
Work-up Procedure: The work-up for these reactions is critical. For a Swern oxidation, the addition of a hindered base like triethylamine is a key step. For DMP, a basic work-up with sodium bicarbonate and sodium thiosulfate is often used to quench the reaction and remove iodine-containing byproducts.
Q5: My acylation of this compound with an acid anhydride is not proceeding. What can I do to drive the reaction?
A5: Acylation of secondary alcohols can be slow. To improve the reaction rate and yield:
-
Use a Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.
-
Base: A base like pyridine or triethylamine is typically used as a solvent or co-solvent to neutralize the carboxylic acid byproduct formed during the reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the anhydride.
-
Alternative Methods: If the reaction is still problematic, consider using a more reactive acylating agent like an acyl chloride, or employ coupling agents in a Steglich esterification (DCC/DMAP).
Q6: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing elimination products. How can I favor the desired ether formation?
A6: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance.
-
Choice of Alkyl Halide: This reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) in the presence of a strong base (the alkoxide).
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol and form the alkoxide.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the Sₙ2 pathway over elimination.
Experimental Protocols
Protocol 3: Swern Oxidation of this compound
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM.
-
Stir for 15 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 30-45 minutes at -78°C.
-
Add triethylamine (5.0 eq) and stir for 15 minutes at -78°C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add acetic anhydride (1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ester.
-
Purify as needed.
Data Summary
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Swern Oxidation of the alcohol to the ketone | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 to RT | 2-4 | >85 (typical) |
| Dess-Martin Oxidation of the alcohol to the ketone | Dess-Martin Periodinane | DCM | RT | 1-3 | >90 (typical) |
| Acylation of the alcohol with acetic anhydride | Acetic anhydride, Pyridine, DMAP | Pyridine/DCM | 0 to RT | 2-12 | >90 (typical) |
| Williamson Ether Synthesis with methyl iodide | NaH, Methyl Iodide | THF/DMF | 0 to RT | 2-6 | Variable |
III. Biological Context and Signaling Pathway
Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have shown a range of biological activities, including potential as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate numerous processes, and their dysregulation is implicated in diseases such as cancer.
Generic Kinase Inhibitor Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway where a kinase inhibitor, such as a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine, can exert its effect.
Caption: Generic kinase signaling pathway inhibited by a cyclopenta[b]pyridine derivative.
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for troubleshooting a reaction that is resulting in a low yield.
References
Technical Support Center: Optimization of Reaction Conditions for 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol.
Part 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Precursor)
The primary route to this compound involves the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its reduction. This section focuses on the optimization of the ketone synthesis via manganese-catalyzed oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general synthetic approach for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one?
A1: The recommended and efficient method is the direct oxidation of 2,3-Cyclopentenopyridine.[1][2] This reaction is typically catalyzed by Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) with tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water.[1][2]
Q2: My reaction yield for the oxidation is consistently low. What are the most critical parameters to investigate?
A2: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine are often linked to the catalyst, oxidant, solvent, and temperature.[3] Key factors to check are:
-
Catalyst Activity : Ensure the Mn(OTf)₂ is of high purity as metallic impurities can affect performance.[1][3]
-
Oxidant Quality : Use a fresh solution of t-BuOOH. The concentration of the oxidant is crucial for the reaction's success.[3]
-
Solvent Choice : Water is the most effective solvent for this reaction, leading to high yields and excellent chemoselectivity.[2][3] Other solvents like acetonitrile or alcohols may result in byproducts or no reaction.[1][3]
-
Reaction Temperature : The oxidation is sensitive to temperature. The recommended reaction temperature is 25 °C.[1][3]
Q3: I am observing the formation of an N-oxide byproduct. How can this be prevented?
A3: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction when using certain oxidants.[1][3] To prevent this, avoid using oxidants like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid (AcOOH).[1][3] The use of t-BuOOH in water is reported to be highly chemoselective and minimizes N-oxide formation.[2]
Troubleshooting Guide: Ketone Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst (Mn(OTf)₂).2. Degraded oxidant (t-BuOOH).3. Incorrect solvent.4. Insufficient reaction time. | 1. Use high-purity Mn(OTf)₂ from a reliable source.[1][3]2. Use a fresh bottle of t-BuOOH or verify its concentration.[3]3. Ensure water is used as the solvent for the Mn(OTf)₂/t-BuOOH system.[2][3]4. Monitor the reaction by TLC; it may require up to 72 hours for completion at 25 °C.[3] |
| Multiple spots on TLC, complex mixture of products | 1. Over-oxidation or side reactions.2. Incorrect reaction temperature.3. Wrong choice of oxidant. | 1. Ensure the correct stoichiometry of the oxidant is used.2. Maintain the reaction temperature at 25 °C.[1][3]3. Use t-BuOOH as the oxidant. Avoid H₂O₂, m-CPBA, or AcOOH.[1][3] |
| Difficulty in isolating the product | 1. Incomplete reaction.2. Emulsion formation during workup. | 1. Monitor the reaction to completion using TLC.2. If an emulsion forms during extraction with an organic solvent, try adding a saturated brine solution. |
Experimental Protocol: Manganese-Catalyzed Oxidation
A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).[1] The mixture is stirred at 25°C. t-BuOOH (65% in H₂O, 2.5 mmol) is then added, and the reaction is stirred for 24 hours.[1] After completion, the reaction is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Data Presentation: Optimization of Reaction Parameters
| Entry | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Mn(OTf)₂ | H₂O₂ | MeCN | 25 | n.d. | No desired product.[1] |
| 2 | Mn(OTf)₂ | O₂ | MeCN | 25 | n.d. | No desired product.[1] |
| 3 | Mn(OTf)₂ | AcOOH | MeCN | 25 | N-Oxide | N-oxide was the major product.[1] |
| 4 | Mn(OTf)₂ | m-CPBA | MeCN | 25 | N-Oxide | N-oxide was the major product.[1] |
| 5 | Mn(OTf)₂ | t-BuOOH | Methanol | 25 | n.d. | No desired product.[1] |
| 6 | Mn(OTf)₂ | t-BuOOH | H₂O | 25 | 88 | High yield and chemoselectivity.[1] |
n.d. = not detected
Part 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound (Final Product)
This section provides guidance on the reduction of the ketone precursor to the target alcohol.
Frequently Asked Questions (FAQs)
Q4: What are the recommended reducing agents for the conversion of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding alcohol?
A4: Standard reducing agents for ketones are generally effective. Sodium borohydride (NaBH₄) is a mild and common choice for this type of transformation, typically used in alcoholic solvents like methanol or ethanol. Other options include lithium aluminum hydride (LiAlH₄), though it is a much stronger reducing agent and requires anhydrous conditions.
Q5: My reduction reaction is not going to completion. What can I do?
A5: If the reaction is incomplete, consider the following:
-
Stoichiometry of the Reducing Agent : Ensure at least one equivalent of the reducing agent is used. It is common to use a slight excess (e.g., 1.1-1.5 equivalents).
-
Reaction Time and Temperature : The reaction may require longer stirring times or gentle heating. Monitor the progress by TLC.
-
Solvent : Ensure the starting material is soluble in the chosen solvent.
Q6: How can I purify the final product, this compound?
A6: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent is typical. The final product can usually be purified by flash column chromatography on silica gel.
Troubleshooting Guide: Alcohol Synthesis (Reduction)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient reducing agent.2. Low reaction temperature or short reaction time. | 1. Increase the equivalents of the reducing agent.2. Allow the reaction to stir for a longer period or gently warm the reaction mixture. |
| Formation of side products | 1. Use of too strong a reducing agent.2. Reaction conditions are too harsh. | 1. Use a milder reducing agent like NaBH₄.2. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficult workup/purification | 1. Emulsion during extraction.2. Product is water-soluble. | 1. Add brine to break up emulsions.2. If the product has significant water solubility, perform multiple extractions with the organic solvent. |
Experimental Protocol: Reduction of the Ketone
To a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis.
References
Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support center provides guidance on preventing the degradation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to oxidizing agents, strong acids or bases, heat, and light. The benzylic-like alcohol functional group is susceptible to oxidation to the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure stability, store the compound in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed to avoid exposure to air and moisture.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, polar aprotic solvents that are free of peroxides, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are likely suitable. Protic solvents like alcohols may be used, but care should be taken to exclude acidic or basic impurities. It is crucial to use high-purity, dry solvents.
Q4: Is this compound sensitive to pH?
A4: Yes, compounds with pyridine rings and alcohol functionalities can be sensitive to pH. Strongly acidic or basic conditions should be avoided as they can catalyze degradation reactions such as elimination or rearrangement. The pyridine nitrogen can be protonated in acidic conditions, potentially altering the compound's stability and reactivity.
Troubleshooting Guide
Issue 1: I observe a new, less polar spot on my TLC plate after a reaction or work-up.
-
Question: What could this new spot be?
-
Answer: A less polar spot could indicate the oxidation of the alcohol to the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one. This is a common degradation pathway for benzylic-like alcohols.[2] Another possibility is an elimination reaction to form a cyclopentadiene pyridine derivative, especially if acidic or basic conditions were used.
-
-
Question: How can I prevent this from happening?
-
Answer:
-
Avoid Oxidizing Agents: Ensure that your reagents and solvents are free from peroxides and other oxidizing impurities. If possible, degas your solvents before use.
-
Inert Atmosphere: Perform your reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidation and other degradation pathways.
-
Buffer the pH: If your experimental conditions allow, using a buffer to maintain a neutral pH can help prevent acid- or base-catalyzed degradation.
-
-
Issue 2: My NMR spectrum shows unexpected peaks, or the integration of the alcohol proton is lower than expected.
-
Question: What could be the cause of these spectral changes?
-
Answer: The appearance of new peaks or changes in integration can be indicative of degradation. The formation of the ketone would lead to the disappearance of the alcohol proton and the methine proton at the 7-position, and the appearance of new signals. Broadening or shifting of peaks could also suggest the presence of paramagnetic impurities (from metal catalysts) or changes in the protonation state of the pyridine nitrogen.
-
-
Question: How can I troubleshoot this?
-
Answer:
-
Purity Check: Re-purify your sample using a suitable method like flash chromatography to remove impurities.
-
Solvent Purity: Use high-purity, deuterated solvents for NMR analysis. If using DMSO-d6, be aware that it is hygroscopic and can contain water, which may affect the alcohol proton signal.
-
Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study (see experimental protocol below) and analyze the products by LC-MS or NMR to understand the degradation pathways under specific stress conditions.[3][4]
-
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation.[1] |
| Light | Amber vial or dark container | To prevent photolytic degradation. |
| Container | Tightly sealed glass container | To prevent exposure to air and moisture.[1] |
Table 2: Chemical Incompatibilities
| Incompatible Substance | Potential Outcome |
| Strong Oxidizing Agents | Oxidation of the alcohol to a ketone.[1] |
| Strong Acids | Protonation of pyridine, potential for elimination or rearrangement. |
| Strong Bases | Deprotonation of the alcohol, potential for elimination.[1] |
| Transition Metal Contaminants | Catalysis of oxidation or other degradation pathways. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[4][5]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all aliquots to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples by HPLC or LC-MS. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed control. Identify the conditions under which degradation occurs and characterize the degradation products using mass spectrometry data if available.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Troubleshooting decision tree for identifying the cause of degradation.
References
Technical Support Center: Stereoselective Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to its corresponding chiral alcohol, a key intermediate in various pharmaceutical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one?
A1: The most prevalent and effective methods involve catalytic processes that can deliver high enantioselectivity. These include:
-
Catalytic Hydrogenation/Transfer Hydrogenation: Utilizing chiral ruthenium catalysts, often of the Noyori-type, with either hydrogen gas or a hydrogen donor like isopropanol or formic acid.[1][2][3][4]
-
Borane Reduction with Chiral Catalysts: Employing a stoichiometric borane source (e.g., BH₃·THF) with a catalytic amount of a chiral oxazaborolidine, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7][8][9]
-
Biocatalytic Reduction: Using enzymes, such as ketoreductases found in microorganisms like baker's yeast, to achieve very high enantioselectivity under mild conditions.[10]
Q2: I am observing low enantiomeric excess (ee). What are the likely causes?
A2: Low enantioselectivity is a frequent challenge and can stem from several sources:
-
Catalyst Quality: The purity and age of the chiral catalyst or ligand are critical. Decomposed or impure catalysts will lead to poor stereocontrol.[11]
-
Reagent Purity: The presence of moisture or other impurities in the solvent or borane source can lead to a non-catalyzed background reaction, which is not stereoselective.[12]
-
Reaction Temperature: Temperature is a crucial parameter. For many asymmetric reductions, particularly CBS reductions, lower temperatures (-20°C to 0°C) are often necessary to maximize enantioselectivity.[11][12]
-
Incorrect Catalyst Choice: The substrate must be compatible with the chosen catalyst. The steric and electronic properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one may require a specific catalyst type for optimal results.
Q3: My reaction shows low conversion or has stalled. What should I investigate?
A3: Poor conversion can be attributed to catalyst deactivation or suboptimal reaction conditions. Key areas to troubleshoot include:
-
Atmosphere Control: Many asymmetric reduction catalysts, especially those based on ruthenium and borane, are highly sensitive to oxygen and moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[12]
-
Solvent Quality: Use of anhydrous solvents is mandatory. Trace amounts of water can quench hydride reagents and deactivate the catalyst.[12]
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur or nitrogen-containing compounds) can act as poisons to the metal catalyst. Product inhibition can also occur, where the chiral alcohol product binds to the catalyst and slows down the reaction.[13]
-
Insufficient Catalyst Loading: While catalytic, a certain minimum loading is required for practical reaction rates. If the reaction is slow, a modest increase in catalyst loading could be beneficial.
Q4: Are there any common side reactions to be aware of?
A4: Yes, depending on the chosen reduction method, potential side reactions include:
-
Hydroboration: When using borane-based reducing agents with unsaturated substrates, hydroboration of any carbon-carbon double or triple bonds can occur.[14]
-
Over-reduction: While less common for this specific substrate, highly reactive reducing agents could potentially reduce the pyridine ring under harsh conditions.
-
Racemization: Although not a side reaction in the traditional sense, conditions that promote racemization of the product alcohol should be avoided during workup and purification.
Troubleshooting Guides
Guide 1: Improving Low Enantiomeric Excess (ee%)
This guide provides a systematic approach to diagnosing and resolving issues of poor stereoselectivity.
Caption: Troubleshooting workflow for low enantiomeric excess.
Guide 2: Addressing Low Reaction Conversion
This guide outlines steps to take when the reduction does not proceed to completion.
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation: Catalyst Performance Comparison
The following tables summarize typical performance data for relevant catalyst systems in the asymmetric reduction of analogous heteroaromatic ketones. This data serves as a baseline for expected outcomes.
Table 1: Noyori-type Ruthenium Catalysts in Asymmetric (Transfer) Hydrogenation [1][2][3][15]
| Catalyst System | H₂ Source | Substrate Type | Solvent | Temp. (°C) | S/C Ratio | Yield (%) | ee (%) |
| RuCl₂[(R)-xylbinap][(R)-daipen] | H₂ (10 atm) | Heteroaromatic Ketone | CH₃OH | 30 | 2000:1 | >95 | >98 |
| (S,S)-TsDPEN-Ru-p-cymene | HCOOH/NEt₃ | Aromatic/Heterocyclic | iPrOH | 28 | 500:1 | 90-99 | 96->99 |
| (R,R)-TsDPEN-Ru-Mesitylene | iPrOH/KOH | Aromatic Ketone | iPrOH | RT | 1000:1 | >98 | 98 |
| MsDPEN-Cp*Ir | H₂ (15 atm) | Cyclic Heteroaromatic | CH₃OH | 60 | 5000:1 | 99 | 99 |
Table 2: CBS (Oxazaborolidine) Catalyzed Borane Reduction [5][7][14]
| Catalyst (mol%) | Borane Source | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-Me-CBS (10) | BH₃·THF | Aryl-Alkyl Ketone | THF | RT | 1 | 95 | 97 |
| (S)-Oxazaborolidine (10) | BH₃·SMe₂ | Aryl-Alkyl Ketone | THF | 0 | 2 | 90 | 82 |
| Chiral Lactam Alcohol precursor (10) | BH₃·THF | Aliphatic Ketone | THF | RT | 1-24 | 85-99 | 80-95 |
| (R)-Bu-CBS (10) | Catecholborane | α,β-Enone | Toluene | -78 | 0.5 | 91 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst
-
Catalyst Preparation: In a Schlenk flask dried under vacuum and filled with argon, add the ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in a 1:1 molar ratio per Ru atom.
-
Solvent Addition: Add degassed, anhydrous isopropanol.
-
Activation: To this mixture, add a solution of base (e.g., KOH or t-BuOK in isopropanol, 2 equivalents per Ru atom). Stir the resulting solution at room temperature for 20-30 minutes until a color change indicates the formation of the active catalyst.
-
Reaction: Add the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one substrate (typically at a substrate-to-catalyst ratio of 200:1 to 1000:1) to the activated catalyst solution.
-
Monitoring: Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: General Procedure for CBS-Catalyzed Ketone Reduction
-
Setup: To an oven-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and an argon inlet, add the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) as a solution in anhydrous toluene.
-
Cooling: Cool the flask to the desired temperature (e.g., 0°C or -20°C) in an appropriate cooling bath.
-
Reagent Addition: Slowly and simultaneously add a solution of the borane reagent (e.g., 1.0 M BH₃·THF, 0.6-1.0 equivalents) and a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equivalent) in anhydrous THF via two separate syringe pumps over 30-60 minutes. Maintain the internal temperature below the set point.
-
Reaction: Stir the reaction mixture at the same temperature until TLC or GC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1M HCl to the residue and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the crude product by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. CBS Catalysts [sigmaaldrich.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. This procedure involves a two-step process: the oxidation of 2,3-Cyclopentenopyridine to form the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one, followed by its reduction to the target alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for synthesizing this compound?
A1: The synthesis is a two-step process. First, the precursor 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one is synthesized via manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine. The resulting ketone is then reduced to the desired this compound using a reducing agent such as sodium borohydride.
Q2: I am having trouble with the first step, the oxidation reaction. What are the critical parameters?
A2: Low yields in the manganese-catalyzed oxidation are often related to the catalyst, oxidant, solvent, or temperature. Key factors to check are:
-
Catalyst Activity: Ensure the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) is pure.
-
Oxidant Quality: Use a fresh, properly titrated solution of tert-Butyl hydroperoxide (t-BuOOH).
-
Solvent Choice: Water is a highly effective solvent for this reaction.[1]
-
Reaction Temperature: The reaction should be maintained at 25 °C.
Q3: My reduction of the ketone with sodium borohydride is sluggish. What can I do?
A3: If the reduction is slow, ensure the sodium borohydride is fresh and has been stored in a dry environment. While methanol or ethanol are common solvents, using a mixture of THF and methanol can sometimes enhance the reaction rate. Gentle warming may be attempted, but be cautious as this can also lead to side reactions.
Q4: How do I effectively remove the boron salts during the workup of the reduction step?
A4: The workup for a sodium borohydride reduction typically involves quenching with water or a dilute acid (like 1N HCl or aqueous NH₄Cl) at a low temperature (0 °C).[1] To remove the resulting boron salts, an aqueous workup with extraction is necessary. Adding a base, such as 3 M sodium hydroxide, can help to decompose the borate salts and move them into the aqueous phase during extraction.
Troubleshooting Guides
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst (Mn(OTf)₂). 2. Degraded oxidant (t-BuOOH). 3. Incorrect solvent. 4. Insufficient reaction time. | 1. Use high-purity Mn(OTf)₂. 2. Use a fresh bottle of t-BuOOH or titrate the existing solution. 3. Use water as the solvent.[1] 4. Monitor the reaction by TLC; it may take up to 24 hours for completion.[1] |
| Formation of N-oxide byproduct | 1. Incorrect oxidant used. | 1. Use t-BuOOH as the oxidant. Other oxidants like H₂O₂, m-CPBA, or AcOOH can lead to N-oxide formation.[1] |
| Complex mixture of products on TLC | 1. Over-oxidation or side reactions. 2. Incorrect reaction temperature. | 1. Ensure the correct stoichiometry of the oxidant is used. 2. Maintain the reaction temperature at 25 °C.[1] |
Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one to this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the ketone | 1. Insufficient reducing agent. 2. Deactivated sodium borohydride. | 1. Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents). 2. Use a fresh, unopened container of NaBH₄. |
| Formation of side products | 1. Reaction temperature too high. 2. Presence of other reducible functional groups. | 1. Maintain a low temperature (0 °C to room temperature) during the addition of NaBH₄. 2. Sodium borohydride is relatively selective for aldehydes and ketones.[2] If other reducible groups are present, a more chemoselective reducing agent may be needed. |
| Difficulty in isolating the product | 1. Emulsion formation during extraction. 2. Product is water-soluble. | 1. Add brine to the aqueous layer to break up emulsions. 2. If the product has significant water solubility, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Quantitative Data Summary
| Parameter | Step 1: Ketone Synthesis | Step 2: Alcohol Synthesis (Typical) |
| Starting Material | 2,3-Cyclopentenopyridine | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one |
| Key Reagents | Mn(OTf)₂, t-BuOOH | Sodium Borohydride (NaBH₄) |
| Solvent | Water | Methanol or Ethanol |
| Temperature | 25 °C | 0 °C to Room Temperature |
| Reaction Time | 24 hours | 1-4 hours |
| Yield | ~88%[1] | Typically high (>90%) |
Experimental Protocols
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).[1]
-
Stir the mixture at 25 °C.[1]
-
Add t-BuOOH (65% in H₂O, 2.5 mmol) to the flask.[1]
-
Continue stirring at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).[1]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether from 1:5 to 1:1) to yield the title compound.[1]
Step 2: Synthesis of this compound
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (1 eq.) in methanol (10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding aqueous 1N HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired alcohol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Fused Pyridine Kinase Inhibitors and Broad-Spectrum Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. This guide provides a comparative overview of a potent pyrrolo[3,2-c]pyridine derivative, a class of compounds related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, against established multi-kinase inhibitors: Sorafenib, Sunitinib, and Dasatinib. This objective analysis is supported by experimental data to inform research and development decisions.
Kinase Inhibition Profile: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency against specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following table summarizes the IC50 values of a representative pyrrolo[3,2-c]pyridine derivative (Compound 1r) and the multi-kinase inhibitors against various kinases.
| Kinase Target | Pyrrolo[3,2-c]pyridine (Compound 1r) IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| FMS (CSF-1R) | 30[1] | - | - | - |
| c-Kit | - | 68 | 2[2] | <1 |
| VEGFR2 | - | 90 | 80[2] | - |
| PDGFRβ | - | 57 | 2[2] | <1 |
| Bcr-Abl | - | - | - | <1[3] |
| SRC | - | - | - | <1[3] |
| RAF-1 | - | 6 | - | - |
| B-Raf | - | 22 | - | - |
| B-Raf (V600E) | - | 38 | - | - |
Signaling Pathway Inhibition
Kinase inhibitors exert their effects by blocking specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the signaling pathways targeted by the compared inhibitors.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and Structurally Similar Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and structurally related compounds, focusing on their potential biological activities. Due to the limited publicly available biological data for this compound, this comparison is based on the activities of its close structural analogs. The guide presents quantitative data from experimental studies on these similar compounds to offer insights into the potential applications of this chemical scaffold in drug discovery.
Introduction to the Cyclopenta[b]pyridine Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a versatile heterocyclic scaffold that is a key structural component in a variety of biologically active molecules. While specific experimental data on the bioactivity of this compound is scarce, its derivatives and related fused pyridine compounds have demonstrated a broad spectrum of pharmacological activities. These activities include kinase inhibition, antimicrobial effects, and antiviral properties, highlighting the potential of this structural class for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, this section compares its structural analogs with known biological activities.
Kinase Inhibition
The fused pyridine motif is a common feature in many kinase inhibitors. Structurally related pyrazolopyridine and other cyclopenta[b]pyridine derivatives have shown potent inhibitory activity against various kinases, which are critical targets in oncology and inflammatory diseases.
Table 1: Kinase Inhibitory Activity of Compounds Structurally Related to this compound
| Compound Class | Specific Compound Example | Target Kinase | IC50 (µM) |
| Pyrazolopyridine Derivatives | Compound 1 (generic example) | CDK2 | 0.57 |
| Pyrazolopyridine Derivatives | Compound 4 (generic example) | CDK2 | 0.24 |
| Pyrazolopyridine Derivatives | Roscovitine (Reference) | CDK2 | 0.39 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Antimicrobial Activity
Thiazolo[4,5-b]pyridin-2-ones, which share a fused pyridine ring system, have been investigated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) of a representative compound from this class against various pathogens.
Table 2: Antimicrobial Activity of a Thiazolo[4,5-b]pyridin-2-one Derivative
| Compound | Target Organism | MIC (µg/mL) |
| 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 25 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 50 | |
| Candida albicans | 12.5 | |
| Aspergillus niger | 25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antiviral Activity
Derivatives of cyclopenta[c]pyridine, an isomer of the cyclopenta[b]pyridine scaffold, have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV).
Table 3: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4k (m-methoxyphenyl substitution) | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin (Reference) | 500 | 48.2 ± 2.5 | 45.6 ± 3.1 | 49.3 ± 2.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
Experimental Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate its substrate.
-
ADP Detection: A reagent is added that converts the ADP generated to ATP.
-
Luminescence Measurement: A second reagent containing luciferase/luciferin is added, which produces a luminescent signal proportional to the amount of newly formed ATP.
-
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]
Experimental Workflow:
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[2]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
References
The Evolving Landscape of Cyclopenta[b]pyridine Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold emerging as a promising framework. This guide provides a comparative analysis of the biological evaluation of derivatives based on this and closely related core structures. While direct comparative studies on a series of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives are limited in the public domain, this document synthesizes available data on analogous compounds to offer insights into their therapeutic potential and guide future research.
Comparative Analysis of Biological Activity
Derivatives of the cyclopenta[b]pyridine and related fused pyridine systems have been investigated for a range of biological activities, including anticancer, analgesic, and antiviral effects. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their performance.
Anticancer Activity
Several studies have explored the cytotoxic effects of pyridine-based derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[2,3-b]pyridines | Derivative 9a (cyclooctane moiety) | MB-MDA-435 | 0.07 | - | - |
| 1,2,4 Triazole Pyridine | TP6 | Murine Melanoma (B16F10) | 41.12 - 61.11 (Range for TP1-TP7) | - | - |
| 2,6-diaryl-substituted pyridine | Compound 4a | Human Colorectal Carcinoma (HT29) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
| Nabumetone-Pyridine Hybrid | Compounds 2a, 2b, 2e | Lung Cancer (A549) | 24.62, 23.43, 24.06 (respectively) | Erlotinib | 25 |
Table 1: Comparative Anticancer Activity of Pyridine Derivatives. This table highlights the cytotoxic potential of various pyridine derivatives against different cancer cell lines, with IC50 values indicating their potency.
Sigma-1 (σ1) Receptor Antagonism for Analgesia
A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, structurally related to the cyclopenta[b]pyridine core, have been evaluated as selective sigma-1 (σ1) receptor antagonists for the treatment of pain.[1]
| Compound | Target | Kᵢ (nM) | σ1/σ2 Selectivity |
| Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline) | σ1 Receptor | 15.6 | >128 |
| --- | σ2 Receptor | >2000 | --- |
Table 2: Sigma-1 Receptor Binding Affinity. This table presents the binding affinity (Ki) and selectivity of a lead compound for the sigma-1 receptor, a target for analgesic drug development.[1]
Antiviral Activity
The broad-spectrum antiviral potential of pyridine derivatives has been a subject of investigation. For instance, 5-aryl-cyclopenta[c]pyridine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).
| Compound | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL | Reference Compound | Activity |
| 4k (m-methoxyphenyl substitution) | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | Ribavirin | Higher anti-TMV activity than Ribavirin at 500 and 100 µg/mL |
| 4g | - | - | - | Ribavirin | Higher anti-TMV activity than Ribavirin at 500 and 100 µg/mL |
Table 3: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives. This table summarizes the in vivo antiviral efficacy of specific derivatives against TMV, demonstrating their potential as agricultural antiviral agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols cited in the evaluation of these derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
Sigma-1 Receptor Binding Assay
This assay determines the affinity of a compound for the sigma-1 receptor through competitive binding with a radiolabeled ligand.[4][5]
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).[4]
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.[4][5]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibitory constant (Kᵢ).
Antiviral Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[6]
Methodology:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Adsorption: The cells are infected with a known amount of virus for a short period to allow for adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in the treated wells is counted and compared to the untreated control wells to determine the percentage of plaque reduction.
Visualizing the Mechanisms
Understanding the underlying signaling pathways and experimental workflows is critical for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Hypothetical signaling pathway for an anticancer cyclopenta[b]pyridine derivative.
Caption: A generalized workflow for the preclinical evaluation of novel therapeutic compounds.
Caption: Competitive binding mechanism at the Sigma-1 receptor.
References
- 1. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. Due to the limited availability of public experimental data for this specific alcohol, this guide leverages detailed experimental data from its closely related ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a thorough comparative analysis. This approach allows for a robust understanding of the expected analytical characteristics of the target compound.
Structural Overview
This compound is a heterocyclic compound featuring a pyridine ring fused to a cyclopentanol ring. Its structure is of interest in medicinal chemistry as a potential building block for novel therapeutic agents. The validation of its structure is a critical step in its synthesis and characterization, ensuring the correct regiochemistry and stereochemistry for subsequent applications.
The primary alternative for comparison in this guide is 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, the direct synthetic precursor to the target alcohol. The key structural difference is the reduction of the ketone at the 7-position to a hydroxyl group.
Comparative Spectroscopic and Spectrometric Data
The following tables summarize the available experimental data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and provide predicted data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | 8.61 | dd | 4.8, 1.8 | H-2 |
| 8.21 | dd | 7.9, 1.8 | H-4 | |
| 7.22 | m | H-3 | ||
| 3.10 | t | 6.2 | H-5 | |
| 2.63 | m | H-6 | ||
| This compound (Predicted) | ~8.5 | d | ~4.5 | H-2 |
| ~7.7 | d | ~7.5 | H-4 | |
| ~7.2 | dd | ~7.5, 4.5 | H-3 | |
| ~5.3 | t | ~6.0 | H-7 | |
| ~3.0 | m | H-5 | ||
| ~2.2 | m | H-6 | ||
| ~2.0 | br s | -OH |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | 196.91 | C=O (C-7) |
| 162.68 | C-4a | |
| 152.49 | C-2 | |
| 134.02 | C-4 | |
| 127.18 | C-7a | |
| 121.24 | C-3 | |
| 37.55 | C-5 | |
| 20.85 | C-6 | |
| This compound (Predicted) | ~160 | C-4a |
| ~148 | C-2 | |
| ~136 | C-4 | |
| ~130 | C-7a | |
| ~122 | C-3 | |
| ~75 | CH-OH (C-7) | |
| ~38 | C-5 | |
| ~30 | C-6 |
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Compound | Ion | Calculated m/z | Found m/z |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | [M+H]⁺ | 148.0762 | 148.0759 |
| This compound (Predicted) | [M+H]⁺ | 150.0919 | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Standard proton NMR spectra are acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition : Proton-decoupled carbon NMR spectra are acquired with a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing : The free induction decay (FID) is processed with a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The spectra are referenced to the TMS signal at 0.00 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Analysis : The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of 10 psi.
-
Data Acquisition : Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis : The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the logical workflow for structural validation and the relationship between the target compound and its precursor.
Caption: Workflow for the synthesis and structural validation.
Caption: Key differences in spectroscopic data.
References
Spectroscopic Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and its structurally related analogues. Due to the limited availability of public spectroscopic data for this compound, this guide leverages data from its ketone and chloro-substituted analogues, alongside cyclopentanol as a reference for the alcohol moiety, to provide a comprehensive overview for researchers.
Executive Summary
This document details available spectroscopic data for this compound and its analogues, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete experimental dataset for the target molecule is not publicly available, this guide compiles existing data and provides a comparative framework using closely related compounds. This approach allows for the estimation and interpretation of the spectroscopic features of this compound.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for the target compound, its analogues, and a reference compound.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) |
| This compound | C₈H₉NO | 135.16 | EI-MS: 149.1 (M+•) for a related synthesis[1] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | HRMS (ESI) for C₈H₈NO [M+H]⁺, calcd: 134.0606, found: 134.0598[2] |
| Cyclopentanol | C₅H₁₀O | 86.13 | EI-MS: 57 (100%), 44 (35%), 41 (16%), 58 (14%), 86 (13%) |
Table 2: ¹H NMR Spectroscopic Data (400 or 500 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol[3] | H-4 | 7.54-7.52 | d | 8 |
| H-3 | 7.19-7.17 | d | 8 | |
| H-7 | 5.14 | t | 7 | |
| H-5, H-6 | 2.04-2.84 (m) | m | - | |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[2] | Aromatic H | 8.82-8.77 (m, 1H) | m | - |
| Aromatic H | 8.00 (d, 1H) | d | 7.7 | |
| Aromatic H | 7.34-7.28 (m, 1H) | m | - | |
| CH₂ (C6) | 3.27 (dd, 2H) | dd | 8.0, 4.0 | |
| CH₂ (C5) | 2.81-2.74 (m, 2H) | m | - | |
| Cyclopentanol | CH-OH | ~4.3 | m | - |
| CH₂ | ~1.8-1.5 | m | - |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[2] | C=O (C7) | 204.88 |
| Aromatic C | 174.36, 155.72, 131.91 | |
| Aromatic C | 130.33, 122.47 | |
| CH₂ (C5) | 35.78 | |
| CH₂ (C6) | 28.73 | |
| Cyclopentanol | CH-OH | 74.0 |
| CH₂ | 35.5 | |
| CH₂ | 23.5 |
Table 4: IR Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| Cyclopentanol | O-H stretch | 3600-3200 (broad) |
| C-H stretch | 3000-2850 | |
| C-O stretch | 1100-1000 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 or 500 MHz for proton and 101 or 126 MHz for carbon, respectively. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilan (TMS).
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or a thin film. Liquid samples can be analyzed as a neat film between NaCl plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.
Caption: Structural relationship between the target molecule and its ketone and chloro-substituted analogues.
Conclusion
References
A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a valuable intermediate in medicinal chemistry. The routes are assessed based on their efficiency, reagent accessibility, and reaction conditions, with supporting experimental data and detailed protocols.
At a Glance: Synthesis Route Comparison
| Parameter | Route 1: Multi-step Synthesis from 2-Methyl-3-picoline | Route 2: Oxidation and Reduction from 2,3-Cyclopentenopyridine |
| Starting Material | 2-Methyl-3-picoline | 2,3-Cyclopentenopyridine |
| Key Intermediates | 2-Methyl-3-pyridinepropanenitrile, 3-(2-Pyridyl)cyclopentanone | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| Overall Yield | ~30-40% (estimated) | ~80-90% |
| Number of Steps | 4 | 2 |
| Reagents & Conditions | Sodamide, acrylonitrile, sodium ethoxide, sodium borohydride | Manganese triflate, tert-butyl hydroperoxide, sodium borohydride |
| Advantages | Utilizes readily available starting materials. | High overall yield and fewer steps. |
| Disadvantages | Lower overall yield and more synthetic steps. | The starting material may be less common. Isomer separation may be required. |
Route 1: Multi-step Synthesis from 2-Methyl-3-picoline
This route builds the cyclopentanone ring onto the pyridine scaffold through a series of carbon-carbon bond-forming reactions.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-3-pyridinepropanenitrile
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, sodamide (0.11 mol) is suspended in anhydrous toluene (100 mL). The mixture is heated to reflux, and a solution of 2-methyl-3-picoline (0.1 mol) in toluene (25 mL) is added dropwise over 30 minutes. After the evolution of ammonia ceases, the mixture is cooled, and acrylonitrile (0.11 mol) in toluene (20 mL) is added. The reaction is stirred for 2 hours at room temperature and then refluxed for 4 hours. After cooling, the mixture is treated with water (50 mL), and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The product is purified by vacuum distillation.
Step 2: Cyclization to 3-(2-Pyridyl)cyclopentanone
The 2-methyl-3-pyridinepropanenitrile (0.1 mol) is added to a solution of sodium ethoxide (0.12 mol) in anhydrous ethanol (150 mL). The mixture is refluxed for 6 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and neutralized with acetic acid. The aqueous solution is extracted with chloroform, and the organic extracts are dried and concentrated. The crude product is purified by column chromatography.
Step 3: Isomerization (if necessary) and Synthesis of 5,6-Dihydrocyclopenta[b]pyridin-7-one
The position of the ketone may require isomerization to the 7-position. This can be achieved under acidic or basic conditions, though specific protocols for this intermediate are not widely reported and would require optimization.
Step 4: Reduction to this compound
To a solution of 5,6-Dihydrocyclopenta[b]pyridin-7-one (10 mmol) in methanol (50 mL) at 0°C, sodium borohydride (12 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.
Route 2: Oxidation and Reduction from 2,3-Cyclopentenopyridine
This more direct approach involves the oxidation of a pre-formed cyclopentane ring fused to the pyridine core, followed by reduction.
Experimental Protocol:
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
In a round-bottom flask, 2,3-Cyclopentenopyridine (0.50 mmol) is dissolved in water (2.5 mL). To this solution, manganese(II) trifluoromethanesulfonate (0.0025 mmol) and tert-butyl hydroperoxide (2.5 mmol, 65% in water) are added. The mixture is stirred at 25°C for 24 hours. The reaction is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. It is important to note that this reaction yields the 5-one isomer, and separation from any potential 7-one isomer may be necessary.
Step 2: Reduction to this compound
This step assumes the successful isolation of the 7-one precursor, which would be subsequently reduced. To a solution of 5,6-Dihydrocyclopenta[b]pyridin-7-one (10 mmol) in methanol (50 mL) at 0°C, sodium borohydride (12 mmol) is added in portions. The mixture is stirred for 2 hours at room temperature. The solvent is removed in vacuo, and the residue is taken up in water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated to give this compound.
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
The choice between these two synthetic routes will likely depend on the availability of the starting materials and the desired overall efficiency. Route 2 offers a more convergent and higher-yielding pathway, assuming the starting 2,3-cyclopentenopyridine is accessible and any isomeric separation of the ketone intermediate is manageable. Route 1, while longer and likely lower yielding, commences from more common laboratory reagents, potentially making it a more practical choice in some contexts. Further optimization of the isomerization and cyclization steps in Route 1 could improve its overall efficiency.
Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Derivatives in Biological Assays: A Review of Available Data
This guide aims to provide a transparent overview of the current research landscape for researchers, scientists, and drug development professionals. The following sections summarize the available information on related compounds and highlight the gap in data for the specific derivatives of interest.
Comparative Data on Related Heterocyclic Compounds
While data on 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives is scarce, studies on structurally similar compounds offer some insights into the potential biological activities of this class of molecules. It is crucial to note that these findings are not directly transferable but may inform future research directions.
One area of investigation has been on derivatives of the isomeric cyclopenta[c]pyridine scaffold. For instance, a recent study focused on the design, synthesis, and biological evaluation of 5-aryl-cyclopenta[c]pyridine derivatives as potential agricultural agents.
Table 1: Antiviral Activity of Selected 5-aryl-cyclopenta[c]pyridine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Modification | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4k | m-methoxyphenyl substitution | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin (Control) | - | Higher than 4k | Higher than 4k | Higher than 4k |
Data adapted from a study on 5-aryl-cyclopenta[c]pyridine derivatives.[1]
These derivatives were also assessed for their fungicidal and insecticidal activities, with some compounds showing significant inhibition against various plant pathogens.[1]
Another related scaffold, 6,7-dihydro-5H-pyrrolo[1,2-b][2][3][4]triazole, has been investigated for its potential as necroptosis inhibitors. One study identified a derivative, compound 26 , as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1).[5]
Experimental Protocols for Related Compound Analysis
To provide context for the type of methodologies that would be employed to evaluate this compound derivatives, the following are generalized experimental protocols based on the studies of related compounds.
Anti-TMV Activity Assay (for cyclopenta[c]pyridine derivatives) [1]
-
Inactivation Effect: A solution of the test compound is mixed with the virus and incubated for a specific period. The mixture is then used to inoculate host plant leaves. The number of local lesions is counted and compared to a control group treated with the virus alone.
-
Curative Effect: Host plant leaves are first inoculated with the virus. After a set time, a solution of the test compound is applied to the leaves. The number of local lesions is observed and compared to a control group.
-
Protection Effect: Host plant leaves are first treated with a solution of the test compound. After a set time, the leaves are inoculated with the virus. The number of local lesions is counted and compared to a control group.
RIPK1 Kinase Inhibition Assay (for pyrrolo[1,2-b][2][3][4]triazole derivatives) [5]
A typical kinase inhibition assay would involve incubating the recombinant RIPK1 enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the inhibitory activity of the compound.
Signaling Pathways of Related Compounds
The following diagram illustrates a simplified representation of the necroptosis signaling pathway, which is relevant to the aforementioned 6,7-dihydro-5H-pyrrolo[1,2-b][2][3][4]triazole derivatives that act as RIPK1 inhibitors.
Caption: Simplified necroptosis signaling pathway initiated by TNF-α.
Conclusion
The current body of scientific literature lacks specific data on the efficacy of this compound derivatives in biological assays relevant to drug development. The information presented here on related heterocyclic structures is intended to provide a contextual framework for researchers interested in this chemical scaffold. Further research is needed to synthesize and evaluate derivatives of this compound to determine their potential as therapeutic agents. Professionals in the field are encouraged to consult primary research articles for in-depth information on the experimental details and findings for the related compounds mentioned.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-(Hydroxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol|BLD Pharm [bldpharm.com]
- 4. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Analogs: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, a specific structure-activity relationship (SAR) study for a series of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol analogs against a defined biological target could not be located. While the broader class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been synthesized and explored for various applications, detailed SAR data, including quantitative biological activity measurements like IC50 or Ki values for the specific 7-hydroxy analogs, is not publicly available. This guide, therefore, summarizes the existing synthetic methodologies for related compounds and highlights the general biological potential of the cyclopenta[b]pyridine scaffold, underscoring the gap in current research.
Synthetic Approaches to the 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core and its derivatives has been approached through several methods. One prominent strategy involves multicomponent reactions (MCRs), which offer an efficient route to complex molecules in a single step. For instance, the condensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide, has been reported for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. Another MCR approach involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.
An alternative synthetic route is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogs to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. This method provides a direct way to introduce a carbonyl group at the 5-position, which can then be a handle for further chemical modifications, potentially including the reduction to the desired 7-hydroxy functionality.
General Biological Activities of Cyclopenta[b]pyridine Derivatives
While specific SAR data for this compound analogs is absent, the broader class of cyclopenta[b]pyridines has been associated with a range of biological activities. These include potential applications as:
-
Corrosion Inhibitors: Certain derivatives have been investigated for their ability to protect steel alloys from corrosion.
-
Therapeutic Agents: The scaffold is mentioned in medicinal chemistry literature as having potential in various therapeutic areas, although specific targets and SAR are not detailed.
-
Agrochemicals: Related cyclopenta[c]pyridine derivatives have been explored for their antiviral, insecticidal, and fungicidal properties.
It is important to note that these activities are reported for the general scaffold and not specifically for the 7-hydroxy analogs that are the focus of this guide.
Experimental Protocols
Detailed experimental protocols for the synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are available in the scientific literature. Below are generalized representations of the synthetic workflows.
Multicomponent Reaction for Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines
Caption: A generalized workflow for the multicomponent synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines.
Manganese-Catalyzed Oxidation
Caption: Workflow for the manganese-catalyzed oxidation to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.
Conclusion and Future Directions
The core requirement for a structure-activity relationship comparison guide is the availability of quantitative biological data for a series of structurally related compounds. For this compound analogs, this information is currently not available in the public domain. The existing literature primarily focuses on the synthesis of the broader cyclopenta[b]pyridine scaffold.
To enable a comprehensive SAR analysis, future research should focus on:
-
The synthesis of a focused library of this compound analogs with diverse substitutions on both the pyridine and cyclopentane rings.
-
The evaluation of these analogs against specific biological targets, such as kinases, G-protein coupled receptors, or enzymes relevant to particular disease areas.
-
The publication of the resulting biological data to allow for the establishment of clear structure-activity relationships.
Without such dedicated studies, the potential of this compound analogs as a scaffold for drug discovery remains largely unexplored. This presents a clear opportunity for medicinal chemists and drug development professionals to contribute valuable knowledge to the field.
A Comparative Guide to Purity Assessment of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic compound with potential applications in medicinal chemistry, ensuring high purity is critical for the reliability of biological assays and conformity with regulatory standards. This guide provides an objective comparison of common analytical techniques for purity determination, supported by experimental protocols and data to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the purity assessment of organic compounds like this compound.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Purity based on peak area percentage of the main component relative to all detected components. | 95.0 - 99.9 | High resolution and sensitivity, applicable to a wide range of compounds, well-established and validated methods are available.[1][2] | Requires a chromophore for UV detection, can be destructive, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Purity based on the relative abundance of the main component's peak. Provides structural information about impurities.[3][4] | 98.0 - 99.9+ | High sensitivity and specificity, excellent for volatile impurities, provides molecular weight and fragmentation patterns for impurity identification. | Limited to thermally stable and volatile compounds, derivatization may be required for non-volatile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6] | Absolute purity determination against a certified internal standard. | 98.0 - 99.9+ | Provides an absolute measure of purity, non-destructive, requires no identical reference standard for the analyte.[7][8][9] | Lower sensitivity compared to chromatographic methods, requires a well-resolved proton signal for both the analyte and the internal standard. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Confirms the elemental composition (C, H, N) of the bulk sample, providing an indication of purity.[10][11][12] | Confirms elemental composition within ±0.4% of the theoretical value.[13] | Provides fundamental information about the compound's composition, useful for confirming the identity of a new substance. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
Experimental Workflow for Synthesis and Purity Assessment
The following diagram illustrates a typical workflow from the synthesis of this compound to its final purity verification. This systematic approach ensures that the synthesized compound meets the required quality standards before its use in further research or development.
Caption: Workflow for the synthesis and purity assessment of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key quantitative purity assessment techniques. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for polar heterocyclic compounds. A starting gradient could be 10% acetonitrile, ramping to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A common wavelength for pyridine-containing compounds is around 260 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL of the sample solution is injected in split mode (e.g., 20:1 split ratio). The injector temperature is set to 250°C.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the mass spectra of minor peaks can be used to identify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and the IS are fully soluble.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals to be integrated to ensure full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Potential Impurities in Synthesis
During the synthesis of pyridine derivatives, several types of impurities can arise. These may include:
-
Starting materials: Unreacted reagents from the synthesis.
-
By-products: Compounds formed from side reactions. For pyridine syntheses, these can sometimes include isomers or related heterocyclic compounds like pyrazines or pyrimidines.[14]
-
Solvents: Residual solvents from the reaction or purification steps.
-
Degradation products: The compound may degrade under certain conditions (e.g., exposure to acid, base, or light).
A thorough purity assessment should aim to identify and quantify these potential impurities to ensure the quality and reliability of the synthesized this compound.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. torontech.com [torontech.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Excess Determination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceutical compounds. This guide provides a comparative overview of established analytical methodologies applicable to the enantiomeric excess determination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, a chiral secondary alcohol containing a pyridine moiety. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), with Nuclear Magnetic Resonance (NMR) Spectroscopy presented as an alternative method.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including sample volatility, availability of instrumentation, and the desired level of accuracy and throughput. The following table summarizes the key performance characteristics of Chiral HPLC and Chiral GC based on data for the structurally similar model compound, 1-(pyridin-2-yl)ethanol.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers (or their volatile derivatives) between a chiral stationary phase (CSP) and a gaseous mobile phase. |
| Chiral Stationary Phase | Daicel Chiralcel AD (amylose derivative) | CP Chirasil-DEX CB (modified β-cyclodextrin) |
| Mobile/Carrier Gas | 2-propanol/hexane (10:90 v/v) | Hydrogen |
| Flow Rate/Gas Velocity | 1.0 mL/min | 80 cm/s |
| Temperature | Ambient | Isothermal or temperature gradient (e.g., 70°C ramped to 200°C) |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Sample Derivatization | Not required | Recommended (e.g., acetylation) to improve volatility and peak shape |
| Retention Times (min) | tR(major) = 11.62, tR(minor) = 14.55 | Dependent on derivatization and temperature program |
| Resolution (Rs) | Baseline separation achievable | Generally high resolution for volatile compounds |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the enantiomeric separation of 1-(pyridin-2-yl)ethanol and is expected to be a good starting point for this compound.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Data acquisition and processing software.
Materials:
-
Daicel Chiralcel AD column (25 cm x 4.6 mm, 10 µm particle size).
-
HPLC grade 2-propanol and n-hexane.
-
This compound sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10% 2-propanol in n-hexane (v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Chiral Gas Chromatography (GC)
This protocol outlines a general approach for the chiral GC analysis of secondary alcohols, which would be applicable to this compound after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Autosampler and data system.
Materials:
-
CP Chirasil-DEX CB column (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound sample.
-
Acetic anhydride and pyridine for derivatization.
-
Dichloromethane (anhydrous).
-
Hydrogen (carrier gas).
Procedure:
-
Derivatization (Acetylation):
-
In a vial, dissolve approximately 1-2 mg of this compound in 0.5 mL of anhydrous dichloromethane.
-
Add 0.1 mL of pyridine and 0.1 mL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool to room temperature and evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Redissolve the residue in a suitable volume of dichloromethane for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Hydrogen at a constant velocity of 80 cm/s.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 200 °C and hold for 5 minutes. (This program should be optimized for the specific derivative).
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Inject the derivatized sample and record the chromatogram.
-
Identify the peaks for the two diastereomeric acetate derivatives.
-
Calculate the enantiomeric excess from the integrated peak areas.
-
Mandatory Visualization
Caption: Workflow for Enantiomeric Excess Determination.
Conclusion
Both Chiral HPLC and Chiral GC are powerful techniques for the determination of the enantiomeric excess of this compound.
-
Chiral HPLC offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation. Polysaccharide-based chiral stationary phases, such as Chiralcel AD, are a good starting point for method development.
-
Chiral GC can provide high resolution and sensitivity but typically requires derivatization of the alcohol to a more volatile species, such as an acetate ester. Cyclodextrin-based chiral columns are commonly employed for this purpose.
The choice between these methods will depend on the specific requirements of the analysis. For routine analysis and high-throughput screening, the direct nature of chiral HPLC may be preferable. For more complex matrices or when higher resolution is required, chiral GC after derivatization is a robust alternative. It is always recommended to validate the chosen method for accuracy, precision, and linearity to ensure reliable results.
Safety Operating Guide
Safe Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: A Procedural Guide
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of generating aerosols or vapors, use a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and any contaminated materials (e.g., paper towels, gloves, disposable labware) in a designated, compatible, and properly sealed waste container.
-
Avoid mixing with incompatible substances. Strong oxidizing agents and strong bases have been identified as incompatible with a similar compound.[1]
-
Do not overfill the container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The recommended disposal route is via an approved waste disposal plant.[2]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.[3]
-
Absorb: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Seek Medical Attention:
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound, justifying a cautious approach to its handling and disposal.
| Compound Name | CAS Number | GHS Hazard Statements |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 533-37-9 | H227: Combustible liquid.[2] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 28566-14-5 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one | 1357097-06-3 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 6,7-Dihydro-5H-cyclopenta[b]pyridine | 533-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
Essential Safety and Operational Protocols for Handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
This document provides crucial safety and logistical information for the handling and disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. The following procedures are based on best practices for handling pyridine derivatives and related cyclic alcohols, ensuring the safety of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the recommendations for the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, and general principles for handling pyridine derivatives and laboratory alcohols guide these protocols.[1][2][3]
Hazard Identification and Risk Assessment:
The toxicological properties of this compound have not been fully investigated.[2] However, based on its structural similarity to pyridine and its derivatives, it should be handled with care. Potential hazards include:
-
Inhalation: May cause respiratory tract irritation.[2] High concentrations of similar compounds can lead to central nervous system depression.[2]
-
Skin Contact: May cause skin irritation and dermatitis.[2]
-
Eye Contact: Can cause serious eye irritation, including chemical conjunctivitis.[2]
-
Ingestion: May cause gastrointestinal irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all operations involving this compound.[4] The following table summarizes the recommended PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile or neoprene gloves[1] | Laboratory coat | Work within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves[1] | Laboratory coat | Work within a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves[1] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant laboratory coat or apron | Air-purifying respirator with appropriate cartridges if ventilation is inadequate |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves[1] | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood |
Experimental Protocols: Safe Handling and Disposal
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2]
-
Keep away from sources of ignition, as the parent compound is a combustible liquid.[2][5]
Spill Response:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, dry lime, or soda ash.[2]
-
Use a spark-proof tool to collect the absorbed material and place it in a suitable, sealed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Containers should be disposed of in an approved waste disposal plant.[5]
-
Do not dispose of down the drain or with general laboratory trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. benchchem.com [benchchem.com]
- 5. 6,7-Dihydro-5H-cyclopenta[b]pyridine | 533-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
